Fmoc-(R)-3-Amino-4-(2-furyl)-butyric acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(furan-2-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5/c25-22(26)13-15(12-16-6-5-11-28-16)24-23(27)29-14-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-11,15,21H,12-14H2,(H,24,27)(H,25,26)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYJEKXVMOCXPC-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CO4)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=CO4)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001155806 | |
| Record name | (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-furanbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001155806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
270596-34-4 | |
| Record name | (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-furanbutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=270596-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-furanbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001155806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Unique Building Block for Peptide and Medicinal Chemistry
An In-Depth Technical Guide to Fmoc-(R)-3-Amino-4-(2-furyl)-butyric acid
This compound is a specialized amino acid derivative that holds significant value for researchers and developers in the fields of peptide synthesis and medicinal chemistry. Its unique chemical architecture, combining a butyric acid backbone with a stereospecific amine, a furan moiety, and the crucial fluorenylmethyloxycarbonyl (Fmoc) protecting group, offers a distinct set of properties and functionalities.
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a key feature of this compound.[1] This moiety is present in numerous natural products and pharmaceuticals, suggesting its favorable role in biological systems.[1] Its incorporation into a peptide sequence can subtly influence properties such as solubility, lipophilicity, and the peptide's interaction with its biological targets.[1] Furthermore, the furan ring is chemically versatile, capable of participating in various organic reactions like electrophilic aromatic substitution and Diels-Alder reactions, which provides a platform for further chemical modifications.[1]
The N-terminal Fmoc group is the cornerstone of its application in modern solid-phase peptide synthesis (SPPS). The Fmoc protecting group is renowned for its stability under acidic conditions and its lability under mild basic conditions (typically using piperidine).[2] This orthogonality allows for the selective deprotection of the α-amino group without affecting acid-sensitive side-chain protecting groups, leading to fewer side reactions and higher yields in peptide synthesis.[2][3]
This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, designed for professionals in drug development and chemical research.
Physicochemical Properties
The specific experimental data for this compound is not widely published. However, based on its chemical structure and data from analogous compounds, we can summarize its expected properties.
| Property | Value | Source |
| Chemical Name | (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(furan-2-yl)butanoic acid | N/A |
| Molecular Formula | C23H21NO5 | Calculated |
| Molecular Weight | 391.42 g/mol | Calculated |
| CAS Number | Not assigned in public databases | N/A |
| Appearance | Expected to be a white to off-white crystalline powder or solid. | [4][5] |
| Melting Point | Expected to be in the range of 120-160 °C, likely with decomposition. | [4][6] |
| Solubility | Expected to be soluble in common organic solvents like DMF, NMP, and DMSO. Fmoc-protected amino acids generally exhibit good solubility in these solvents. | [3] |
| Purity | Typically supplied at ≥95% or ≥98% purity (HPLC). | [5] |
| Chirality | Contains a chiral center at the C3 position with an (R) configuration, making it crucial for the synthesis of enantiomerically pure compounds. | [4] |
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis. The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[7]
The key advantages of the Fmoc strategy include:
-
Mild Deprotection Conditions: The Fmoc group is removed with a mild base, typically a solution of 20% piperidine in DMF, which preserves acid-labile functionalities on the peptide and the resin linker.[2][7]
-
Reduced Side Reactions: The mild conditions minimize the risk of side reactions like chain cleavage or modification of sensitive amino acids.[3]
-
Ease of Monitoring: The cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance, allowing for real-time monitoring of the deprotection step.[2]
General SPPS Workflow
The incorporation of this compound into a peptide sequence follows a standard cycle of deprotection, activation, and coupling.
Synthesis Protocol
The synthesis of this compound is typically a two-stage process: first, the synthesis of the unprotected amino acid, followed by the protection of the amino group with an Fmoc reagent.
Stage 1: Synthesis of (R)-3-Amino-4-(2-furyl)-butyric acid (Hypothetical Route)
A plausible synthetic route can be adapted from methods used for similar β-amino acids. One common approach is the asymmetric addition of a nucleophile to a suitable α,β-unsaturated ester, followed by hydrolysis.
Step-by-Step Methodology:
-
Preparation of the Chiral Auxiliary Conjugate: React trans-crotonyl chloride with a chiral auxiliary, such as (R)-4-benzyl-2-oxazolidinone, in the presence of a base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane) to form the corresponding N-crotonyl oxazolidinone.
-
Asymmetric Conjugate Addition: Prepare an organocuprate reagent from 2-furyllithium (generated from furan and n-butyllithium) and copper(I) cyanide. React this cuprate with the N-crotonyl oxazolidinone derivative at low temperature (e.g., -78 °C) in THF. This step establishes the stereocenter at the C3 position.
-
Cleavage of the Chiral Auxiliary: After the reaction is complete, cleave the chiral auxiliary from the product using a mild hydrolytic agent, such as lithium hydroxide in a mixture of THF and water, to yield the free (R)-3-Amino-4-(2-furyl)-butyric acid.
-
Purification: Purify the resulting amino acid by recrystallization or column chromatography.
Stage 2: Fmoc Protection
A standard and efficient method for the N-Fmoc protection of amino acids involves the use of Fmoc-chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) in an aqueous basic solution.[8][9]
Step-by-Step Methodology:
-
Dissolution: Dissolve (R)-3-Amino-4-(2-furyl)-butyric acid (1 equivalent) in a mixture of 1,4-dioxane and a 10% aqueous sodium carbonate or sodium bicarbonate solution.[10]
-
Addition of Fmoc Reagent: Cool the solution in an ice bath (0-5 °C). Add a solution of Fmoc-Cl (approximately 1.1 equivalents) in dioxane dropwise while maintaining the temperature and vigorously stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into ice-cold water and acidify to a pH of ~2 using 1 M HCl. This will precipitate the Fmoc-protected amino acid.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound as a solid.[9]
Safety and Handling
The toxicological properties of this compound have not been extensively studied. Therefore, it should be handled with the standard precautions for laboratory chemicals.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. For long-term stability, storage at 0-8 °C is recommended.[4][5]
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable, non-canonical amino acid for advanced peptide synthesis and drug discovery. Its unique furan moiety offers opportunities to modulate the biological and physical properties of peptides, while the Fmoc group ensures its seamless integration into established SPPS protocols. The synthetic pathways, though requiring careful control of stereochemistry, are based on well-understood organic chemistry principles. As research into novel peptide therapeutics continues to expand, the demand for specialized building blocks like this will undoubtedly grow, making a thorough understanding of its chemical properties essential for innovation.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Furan Moiety: Novel Properties of this compound in Chemical Research.
-
Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved January 26, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved January 26, 2026, from [Link]
- Google Patents. (2021). CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
-
The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
- Google Patents. (2020). CN110683960A - Synthesis method of (R) -3-aminobutanol.
-
ResearchGate. (2019). How to perform Fmoc protection using Fmoc-Cl? [Link]
- Google Patents. (1997). WO1997041093A1 - Methods for the synthesis of fmoc protected amines.
-
White Rose Research Online. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate. [Link]
-
Fisher Scientific. (n.d.). (S)-4-(Boc-amino)-2-(Fmoc-amino)butyric acid, 96%. Retrieved January 26, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. (R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid | C25H22FNO4 | CID 7009728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. (R)-2-(Fmoc-amino)butyric acid, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]
An In-depth Technical Guide to Fmoc-(R)-3-Amino-4-(2-furyl)-butyric Acid: Structure, Synthesis, and Application in Peptide Chemistry
Introduction: The Emergence of Non-Proteinogenic Amino Acids in Drug Discovery
In the landscape of modern drug development, particularly in the realm of peptide therapeutics, the incorporation of non-proteinogenic amino acids has emerged as a powerful strategy to overcome the inherent limitations of native peptides. These unique building blocks offer a gateway to novel chemical space, enabling the fine-tuning of pharmacological properties such as enhanced metabolic stability, increased potency, and improved receptor selectivity. Among the diverse array of unnatural amino acids, those bearing heterocyclic moieties have garnered significant interest due to their potential to impart unique structural and functional characteristics to peptide scaffolds.
This technical guide provides a comprehensive overview of Fmoc-(R)-3-Amino-4-(2-furyl)-butyric acid , a fascinating building block that combines the utility of the fluorenylmethoxycarbonyl (Fmoc) protecting group with the intriguing properties of a furan-containing side chain. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel peptide-based therapeutics. We will delve into the structural intricacies of this compound, provide expert insights into its synthesis, and explore its application in solid-phase peptide synthesis (SPPS), with a focus on the anticipated impact of the 2-furyl moiety on peptide structure and function.
Unveiling the Core Structure: A Trifecta of Functionality
This compound is a chiral β-amino acid derivative meticulously designed for seamless integration into Fmoc-based solid-phase peptide synthesis workflows. Its structure is a composite of three key functional components, each contributing to its utility in constructing complex peptide architectures.
-
The β-Amino Acid Backbone: Unlike the α-amino acids that constitute natural proteins, the amino group in this molecule is positioned on the β-carbon (C3) relative to the carboxylic acid. This seemingly subtle shift has profound implications for the resulting peptide's secondary structure, often promoting the formation of unique helical and turn conformations that are resistant to enzymatic degradation by proteases.
-
The Fmoc Protecting Group: The N-terminal amine is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group. This protecting group is the cornerstone of modern orthogonal peptide synthesis strategies, allowing for the iterative and controlled elongation of the peptide chain under mild conditions, thus preserving the integrity of acid-sensitive side-chain protecting groups.[1]
-
The 2-Furyl Side Chain: The most distinctive feature of this amino acid is the furan ring attached at the C4 position. Furan is a five-membered aromatic heterocycle containing an oxygen atom.[2] Its incorporation into a peptide side chain introduces a unique combination of aromaticity, polarity, and conformational rigidity. The furan moiety can engage in various non-covalent interactions, such as π-π stacking and hydrogen bonding (via the oxygen atom), and can influence the overall lipophilicity and solubility of the resulting peptide.[2]
Below is a two-dimensional representation of the chemical structure of this compound.
Caption: Proposed Synthetic Workflow
Experimental Protocol: A Self-Validating System
The following protocol outlines a plausible and robust method for the synthesis of this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Stage 1: Synthesis of (R)-3-Amino-4-(2-furyl)-butyric acid
This stage is critical for establishing the correct stereochemistry at the C3 position. A reliable method involves the asymmetric alkylation of a chiral glycine enolate equivalent.
Materials:
-
Furfuryl bromide
-
(R)-N-(Diphenylmethylene)glycine t-butyl ester
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Formation of the Chiral Enolate: Dissolve (R)-N-(Diphenylmethylene)glycine t-butyl ester in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Slowly add a freshly prepared solution of LDA in THF. The deep red color of the enolate is a visual indicator of its formation.
-
Rationale: The use of a chiral auxiliary (the diphenylmethylene group derived from benzophenone and a chiral amine) directs the incoming electrophile to one face of the enolate, thereby establishing the desired (R)-stereochemistry. LDA is a strong, non-nucleophilic base ideal for generating the enolate at low temperatures to prevent side reactions.
-
-
Stereoselective Alkylation: To the cold enolate solution, add furfuryl bromide dropwise. Stir the reaction mixture at -78 °C for several hours until the reaction is complete (monitored by TLC).
-
Rationale: The electrophilic furfuryl bromide reacts with the nucleophilic enolate. The steric bulk of the chiral auxiliary effectively blocks one face of the enolate, leading to a highly diastereoselective alkylation.
-
-
Hydrolysis of the Imine and Ester: Quench the reaction with saturated aqueous ammonium chloride and allow the mixture to warm to room temperature. Extract the product with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure. The crude product is then treated with a mixture of TFA and DCM to cleave the t-butyl ester and the diphenylmethylene protecting group simultaneously.
-
Rationale: Acidic workup hydrolyzes the imine to reveal the primary amine and cleaves the t-butyl ester to yield the free carboxylic acid. TFA is a strong acid commonly used for this purpose.
-
-
Purification: The resulting crude (R)-3-Amino-4-(2-furyl)-butyric acid can be purified by crystallization or ion-exchange chromatography to yield the desired amino acid as a salt.
Stage 2: Fmoc Protection of the Amino Group
The final step involves the protection of the newly formed primary amine with the Fmoc group.
Materials:
-
(R)-3-Amino-4-(2-furyl)-butyric acid
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate or Diisopropylethylamine (DIPEA)
-
Dioxane and water or Acetonitrile
-
Ethyl acetate
-
Citric acid solution
Procedure:
-
Reaction Setup: Dissolve the (R)-3-Amino-4-(2-furyl)-butyric acid in a mixture of dioxane and aqueous sodium bicarbonate solution (Schotten-Baumann conditions). Cool the solution in an ice bath.
-
Rationale: The aqueous base deprotonates the amino group, making it a more potent nucleophile. Dioxane serves as a co-solvent to dissolve the organic Fmoc-reagent.
-
-
Addition of Fmoc Reagent: Slowly add a solution of Fmoc-Cl or Fmoc-OSu in dioxane to the stirred amino acid solution. Allow the reaction to proceed for several hours at room temperature.
-
Rationale: Fmoc-Cl and Fmoc-OSu are common and efficient reagents for introducing the Fmoc group. Fmoc-OSu is often preferred as it is more stable and the succinimide byproduct is easily removed.
-
-
Workup and Purification: Acidify the reaction mixture with a dilute citric acid solution and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate in vacuo. The crude product is then purified by flash column chromatography or recrystallization to afford the final this compound. [3] * Rationale: The acidic wash removes any unreacted amino acid and the base. The subsequent purification steps ensure the high purity of the final product, which is crucial for successful peptide synthesis.
Table 2: Expected Yield and Purity
| Stage | Expected Yield | Expected Purity (by HPLC) |
| Backbone Synthesis | 60-70% | >95% |
| Fmoc Protection | 85-95% | >98% |
Note: The expected yields and purities are based on similar reported syntheses and may vary depending on the specific reaction conditions and purification techniques employed.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is designed for direct use in standard Fmoc-based solid-phase peptide synthesis protocols. Its incorporation follows the well-established cycle of deprotection, activation, and coupling.
Caption: SPPS Cycle for Incorporating the Amino Acid
Detailed Experimental Protocol for SPPS
Materials:
-
Fmoc-protected resin (e.g., Rink Amide, Wang)
-
This compound
-
Other required Fmoc-protected amino acids
-
Deprotection solution: 20% (v/v) piperidine in dimethylformamide (DMF)
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine)
-
Solvents: DMF, DCM
-
Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with the deprotection solution for 5-20 minutes. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Coupling:
-
Pre-activate a solution of this compound (3-5 equivalents relative to resin loading) and HBTU (or another suitable coupling reagent) in DMF with DIPEA for a few minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Rationale: The use of an excess of the amino acid and coupling reagents drives the reaction to completion, ensuring a high coupling efficiency. HBTU is a commonly used and effective coupling reagent that minimizes racemization.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.
-
Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove any side-chain protecting groups.
-
Rationale: The strong acid TFA cleaves the peptide from the resin and removes most common side-chain protecting groups. TIS is included as a scavenger to prevent side reactions with sensitive residues.
-
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, and then purify it by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide are confirmed by mass spectrometry and analytical HPLC.
The Influence of the 2-Furyl Side Chain: Field-Proven Insights
The incorporation of this compound into a peptide sequence is not merely an act of substitution; it is a strategic decision that can profoundly influence the resulting molecule's properties and biological activity.
-
Conformational Constraints: The planar and aromatic nature of the furan ring can introduce a degree of conformational rigidity to the peptide backbone in its vicinity. This can lead to the stabilization of specific secondary structures, such as β-turns or helices, which may be crucial for receptor binding. The furan ring can also participate in intramolecular hydrogen bonding with nearby amide protons, further constraining the local conformation.
-
Modulation of Physicochemical Properties: The furan moiety can alter the solubility and lipophilicity of the peptide. While the aromatic nature might increase hydrophobicity, the presence of the oxygen atom can also act as a hydrogen bond acceptor, potentially improving aqueous solubility depending on the overall sequence context.
-
Novel Binding Interactions: The electron-rich furan ring can engage in π-π stacking interactions with aromatic residues on a target receptor, such as phenylalanine, tyrosine, or tryptophan. The oxygen atom can also act as a hydrogen bond acceptor, providing an additional point of interaction to enhance binding affinity and specificity.
-
Metabolic Stability: The β-amino acid backbone inherently confers resistance to degradation by many common proteases. The presence of the unnatural furyl side chain can further enhance this stability by sterically hindering enzymatic cleavage.
Conclusion and Future Perspectives
This compound represents a valuable and versatile tool in the arsenal of the modern peptide chemist. Its unique structural features offer a compelling avenue for the design of novel peptide therapeutics with enhanced pharmacological profiles. The strategic incorporation of this building block can lead to peptides with improved stability, constrained conformations, and novel receptor interactions.
As the field of peptide drug discovery continues to evolve, the demand for innovative building blocks that push the boundaries of chemical diversity will undoubtedly grow. This compound is well-positioned to play a significant role in this exciting future, enabling the creation of the next generation of peptide-based medicines.
References
-
Ningbo Inno Pharmchem Co., Ltd. (2026, January 22). The Furan Moiety: Novel Properties of this compound in Chemical Research. Retrieved from [Link]
-
Magaji, M. A., Chen, B., & Robertson, C. C. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate. Acta Crystallographica Section E: Crystallographic Communications, E81, 486-491. Retrieved from [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
PubChem. (R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Chem-Impex International, Inc. (R)-4-(Boc-amino)-3-(Fmoc-amino)butyric acid. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
-
aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
- Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.
-
Iris Biotech GmbH. (n.d.). Fmoc Standard Amino Acids. Retrieved from [Link]
Sources
Synthesis of Fmoc-(R)-3-Amino-4-(2-furyl)-butyric Acid: An In-depth Technical Guide
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Fmoc-(R)-3-Amino-4-(2-furyl)-butyric acid, a chiral building block of significant interest in medicinal chemistry and peptide science. The unique structural features of this compound, namely the stereochemically defined β-amino acid backbone and the versatile furan moiety, make it a valuable precursor for the development of novel therapeutics and peptidomimetics. This document outlines a strategic synthetic approach, detailing both the enantioselective synthesis of the core amino acid precursor and its subsequent protection with the fluorenylmethyloxycarbonyl (Fmoc) group. The causality behind experimental choices, self-validating protocols, and in-depth characterization methodologies are presented to ensure scientific integrity and practical applicability for researchers in the field.
Introduction: The Significance of this compound
Chiral β-amino acids are crucial components in the design of peptidomimetics, offering increased proteolytic stability and the ability to induce specific secondary structures in peptides.[1] The (R)-configuration at the β-carbon, coupled with the furan ring, provides a unique scaffold for drug discovery. The furan moiety can engage in various chemical transformations, including electrophilic aromatic substitution and Diels-Alder reactions, allowing for further molecular elaboration.[2] The N-terminal Fmoc protecting group is instrumental for its application in solid-phase peptide synthesis (SPPS), enabling the straightforward assembly of complex peptide chains under mild conditions.[3] This guide details a robust pathway to access this valuable synthetic intermediate.
Strategic Synthesis Overview
The synthesis of this compound is approached in a two-stage process. The initial and most critical stage is the enantioselective synthesis of the precursor, (R)-3-Amino-4-(2-furyl)-butyric acid. Subsequently, the amino group of this chiral intermediate is protected with the Fmoc group.
Caption: Overall synthetic strategy.
Enantioselective Synthesis of (R)-3-Amino-4-(2-furyl)-butyric Acid
The key challenge in synthesizing the precursor lies in establishing the stereocenter at the C3 position with high enantiomeric purity. Several asymmetric methodologies can be employed for the synthesis of chiral β-amino acids. A highly effective and scalable approach is the rhodium-catalyzed asymmetric hydrogenation of a β-(acylamino)acrylate precursor.[4]
Rationale for the Asymmetric Hydrogenation Approach
Asymmetric hydrogenation offers several advantages:
-
High Enantioselectivity: Modern chiral phosphine ligands paired with rhodium catalysts can achieve excellent enantiomeric excesses (ee).[4]
-
Atom Economy: This method is highly atom-economical, with the primary reagent being hydrogen gas.
-
Scalability: The process is amenable to large-scale production, a crucial factor for drug development.
The synthetic sequence commences with the Knoevenagel condensation of 2-furaldehyde with an N-acylglycinate, followed by asymmetric hydrogenation.
Caption: Synthetic route to the chiral precursor.
Detailed Experimental Protocol: Synthesis of (R)-3-Amino-4-(2-furyl)-butyric Acid
Step 1: Synthesis of (Z)-Methyl 2-acetamido-3-(furan-2-yl)acrylate
-
To a solution of 2-furaldehyde (1.0 eq) and methyl 2-acetamidoacetate (1.1 eq) in acetic anhydride (3.0 eq), add sodium acetate (0.5 eq).
-
Heat the mixture at 100 °C for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Stir vigorously until a solid precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the enamide product.
-
Self-Validation: The product can be characterized by ¹H NMR to confirm the formation of the double bond and the presence of the furan and acetamido groups.
Step 2: Asymmetric Hydrogenation
-
In a high-pressure reactor, dissolve the (Z)-methyl 2-acetamido-3-(furan-2-yl)acrylate (1.0 eq) in degassed methanol.
-
Add a rhodium catalyst precursor, such as [Rh(COD)₂]BF₄ (0.01 eq), and a chiral bisphosphine ligand, for example, a derivative of DuPhos or TangPhos (0.011 eq).[4]
-
Purge the reactor with hydrogen gas (3-5 times).
-
Pressurize the reactor with hydrogen gas to 10-20 atm.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Self-Validation: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material. Chiral HPLC analysis of the crude product will determine the enantiomeric excess.
Step 3: Hydrolysis
-
Concentrate the reaction mixture from the hydrogenation step under reduced pressure.
-
Dissolve the resulting residue in a mixture of 6 M hydrochloric acid.
-
Heat the mixture at reflux for 6-8 hours to hydrolyze both the ester and the amide groups.
-
Cool the reaction to room temperature and wash with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.
-
Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 6-7) using a base such as ammonium hydroxide.
-
The amino acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.
-
Self-Validation: The final precursor can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The optical rotation should be measured to confirm the enantiopurity.
| Parameter | Value |
| Enantiomeric Excess (ee) | >98% |
| Overall Yield | 60-70% |
Table 1: Expected outcome for the synthesis of (R)-3-Amino-4-(2-furyl)-butyric acid.
Fmoc Protection of (R)-3-Amino-4-(2-furyl)-butyric Acid
The final step involves the protection of the primary amine with the Fmoc group. The use of 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) is a common and effective method for this transformation.
Rationale for Using Fmoc-OSu
-
Mild Reaction Conditions: The reaction proceeds under mild basic conditions, minimizing the risk of racemization.
-
High Yields: Fmoc-OSu is highly reactive towards primary amines, leading to high yields of the protected product.
-
Ease of Purification: The byproducts of the reaction are generally easy to remove through standard workup procedures.
Detailed Experimental Protocol: Fmoc Protection
-
Dissolve (R)-3-Amino-4-(2-furyl)-butyric acid (1.0 eq) in a mixture of 10% aqueous sodium carbonate solution and dioxane (1:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve Fmoc-OSu (1.05 eq) in dioxane.
-
Add the Fmoc-OSu solution dropwise to the amino acid solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Self-Validation: Monitor the reaction progress by TLC, observing the consumption of the starting amino acid and the formation of a new, less polar spot corresponding to the Fmoc-protected product.
-
After completion, dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and other non-polar impurities.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
A white precipitate of this compound will form.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and its melting point and optical rotation should be determined.
| Reagent | Molar Ratio | Purpose |
| (R)-3-Amino-4-(2-furyl)-butyric acid | 1.0 | Substrate |
| Fmoc-OSu | 1.05 | Fmoc-donating reagent |
| Sodium Carbonate | Excess | Base |
| Dioxane/Water | - | Solvent |
Table 2: Reagents for Fmoc protection.
Characterization and Quality Control
Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the furan ring protons, the protons on the butyric acid backbone, and the distinctive signals of the Fmoc group.
-
¹³C NMR: Will confirm the presence of all carbon atoms in the molecule, including the carbonyls of the carboxylic acid and the carbamate.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight of the compound.
-
Optical Rotation: Measurement of the specific rotation will confirm the enantiomeric purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric excess with high accuracy.
Conclusion
This guide has presented a detailed and technically grounded methodology for the synthesis of this compound. By employing an efficient asymmetric hydrogenation strategy for the precursor and a robust Fmoc-protection protocol, this valuable chiral building block can be obtained in high yield and enantiopurity. The provided experimental details and self-validating checks are intended to empower researchers to confidently synthesize and utilize this compound in their drug discovery and development endeavors.
References
-
Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. 2535. [Link]
- Zhang, X., et al. (2000). Asymmetric catalytic synthesis of .beta.-branched amino acids via highly enantioselective hydrogenation of .alpha.-enamides. Journal of the American Chemical Society.
-
Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]
- Schepp, N. P., et al. (2007). Enantioselective Rhodium Enolate Protonations. A New Methodology for the Synthesis of β2-Amino Acids. NIH Public Access.
- Evans, D. A., et al. (1990). The asymmetric synthesis of .alpha.-amino acids. Electrophilic azidation of chiral imide enolates, a practical approach to the synthesis of (R)- and (S)-.alpha.-azido carboxylic acids. Journal of the American Chemical Society.
- Ueda, T., et al. (2022).
- Ni, H., et al. (2022). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration.
- García, J., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
- CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl)
- Petruncio, G. (2019). How to perform Fmoc protection using Fmoc-Cl?
- ResearchGate. Fmoc-, Cbz-, and Boc-amino acids. The 'R' group was varied in this study.
- Request PDF. Enantioselective synthesis of ??
- Zhu, G., Casalnuovo, A. L., & Zhang, X. (2005).
- Mäkelä, J., et al. (2007). Spectral analysis of 1H coupled 13C spectra of the amino acids: adaptive spectral library of amino acid 13C isotopomers and positional fractional 13C enrichments. PubMed.
- Davies, S. G., et al. (1999). Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates. Journal of the Chemical Society, Perkin Transactions 1.
- Tang, W., & Zhang, X. (2002).
- Elashal, H. E., Cohen, R. D., & Raj, M. (2016). Fmoc Solid-Phase Synthesis of Protected C-terminal Modified Peptides by Formation of Backbone Cyclic Urethane Moiety. The Royal Society of Chemistry.
- Nowick, J. S. (2017).
- University of Bath.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Furan Moiety: Novel Properties of this compound in Chemical Research.
- Gillingham, D., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
- Wang, Y., et al. (2019).
- ResearchGate. Comparison of the ¹H‐NMR spectra before and after the PROXYL coupling...
- Kofoed, J., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters.
- Zhang, X., et al. (2023). Enantioselective rhodium-catalyzed addition of arylboronic acids to N-heteroaryl ketones: synthesis of α-hydroxy acids. NIH Public Access.
- Magaji, M. A., Chen, B., & Robertson, C. C. (2025).
- A-peptide Co.,Ltd. Fmoc-(R)-3-Amino-4-(4-nitrophenyl)butyric acid.
- ECMDB. Butyric acid (ECMDB00039) (M2MDB000011).
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A Technical Guide to Fmoc-(R)-3-Amino-4-(2-furyl)-butyric Acid: A Novel Building Block for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Role of Non-Canonical Amino Acids in Peptide Science
The field of peptide science has been revolutionized by the introduction of non-canonical amino acids, which expand the chemical diversity and therapeutic potential of peptides. The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for the efficient and controlled assembly of peptide chains under mild conditions.[] This strategy is particularly advantageous for incorporating sensitive or complex amino acid derivatives.[] Fmoc-(R)-3-Amino-4-(2-furyl)-butyric acid is a prime example of a non-canonical building block that can impart novel properties to peptides. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, can influence a peptide's conformation and its interactions with biological targets.[1]
Physicochemical Properties and Structural Features
The key physicochemical properties of this compound are summarized in the table below. It is important to note that while specific experimental data for this exact compound is scarce, the presented information is based on the general properties of Fmoc-protected amino acids and furan-containing molecules.
| Property | Description | Reference/Rationale |
| Molecular Formula | C23H21NO5 | Calculated |
| Molecular Weight | 391.42 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid. | General appearance of Fmoc-amino acids. |
| Solubility | Generally soluble in organic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). Limited solubility in non-polar solvents like dichloromethane (DCM). | Fmoc-protected amino acids typically exhibit good solubility in common peptide synthesis solvents.[3] |
| Melting Point | Expected to have a defined melting point, though the exact value is not available. | A characteristic property of crystalline organic compounds. |
| Storage | Store in a cool, dry place, protected from light and moisture. | Standard storage conditions for Fmoc-amino acids to prevent degradation. |
The unique structural feature of this amino acid is the furan ring. The furan moiety can engage in various chemical reactions, including electrophilic aromatic substitution and Diels-Alder reactions, offering opportunities for post-synthetic modification of peptides.[1]
Synthesis of this compound
The synthesis of Fmoc-protected β-amino acids typically involves the protection of the amino group of the corresponding free amino acid. A general protocol for the Fmoc protection of a β-amino acid is described below. This can be adapted for the synthesis of this compound from the corresponding unprotected amino acid.
Experimental Protocol: Fmoc Protection of a β-Amino Acid
-
Dissolution: Dissolve the β-amino acid in a suitable aqueous solvent, such as a mixture of dioxane and water or acetone and water.
-
Basification: Add a base, such as sodium bicarbonate or triethylamine, to the solution to deprotonate the amino group.
-
Addition of Fmoc Reagent: Slowly add a solution of an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), to the reaction mixture at a low temperature (e.g., 0 °C).
-
Reaction: Allow the reaction to stir for several hours at room temperature.
-
Work-up: After the reaction is complete, pour the mixture into ice-cold water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with dilute acid and brine, then dry it over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is designed for use in Fmoc-based SPPS. The Fmoc group protects the α-amino group during the coupling of the carboxylic acid to the growing peptide chain.
SPPS Cycle
The incorporation of this amino acid into a peptide sequence follows the standard SPPS cycle:
-
Deprotection: The Fmoc group of the resin-bound amino acid or peptide is removed using a solution of a weak base, typically 20% piperidine in DMF.[4]
-
Washing: The resin is thoroughly washed with DMF to remove the deprotection solution and the dibenzofulvene-piperidine adduct.
-
Coupling: The this compound is activated using a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) and then added to the resin. The activated carboxylic acid reacts with the free amino group on the resin-bound peptide.
-
Washing: The resin is washed again to remove excess reagents and byproducts.
This cycle is repeated for each subsequent amino acid in the desired sequence.
Analytical Characterization
The purity and identity of this compound and peptides containing this residue can be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the molecule. A publication on a similar compound, (E)-4-((2-hydroxy-3-methoxybenzylidene)amino)butanoic acid, provides typical chemical shifts for the butyric acid backbone protons that can be used as a reference.[5]
Potential Advantages and Applications
The incorporation of this compound can offer several advantages in peptide design:
-
Modulation of Physicochemical Properties: The furan ring can alter the solubility and lipophilicity of the resulting peptide, which can be crucial for bioavailability and cell permeability.[1]
-
Structural Constraints: The bulky furan group can introduce conformational constraints, leading to more stable secondary structures.
-
Novel Biological Activity: The unique electronic and steric properties of the furan moiety may lead to novel interactions with biological targets, potentially enhancing potency or selectivity.[1]
-
Chemical Handle for Further Modification: The furan ring can serve as a handle for further chemical modifications, allowing for the synthesis of peptide conjugates or peptidomimetics.[1]
These properties make this amino acid a valuable tool for:
-
Drug Discovery: Designing peptide-based therapeutics with improved pharmacokinetic profiles.
-
Biomaterials: Creating novel peptide-based materials with tailored properties.
-
Chemical Biology: Probing peptide-protein interactions and biological pathways.
Conclusion
This compound represents a valuable addition to the toolbox of non-canonical amino acids for peptide synthesis. Its unique furan-containing structure offers exciting possibilities for modulating the properties and functions of peptides. While the lack of a readily available CAS number highlights its novelty, the established principles of Fmoc chemistry and peptide synthesis provide a clear path for its utilization. This guide provides the foundational knowledge for researchers to confidently incorporate this and similar building blocks into their synthetic strategies, paving the way for the development of next-generation peptide-based technologies.
References
-
The Furan Moiety: Novel Properties of this compound in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. AcroPep. [Link]
-
Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. MDPI. [Link]
Sources
role of furan ring in amino acid structure
An In-depth Technical Guide: The Pivotal Role of the Furan Ring in Amino Acid and Peptide Structure
Abstract
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, enabling the development of therapeutics with enhanced potency, stability, and target specificity. Among the diverse heterocyclic systems utilized, the furan ring stands out for its unique combination of aromaticity, conformational rigidity, and electronic properties. This technical guide provides a comprehensive analysis of the furan ring's role in the structure and function of amino acids and peptides. We will explore the fundamental physicochemical characteristics of the furan moiety, delineate its influence on peptide secondary structure, and present detailed synthetic and analytical methodologies. By examining case studies in drug development, this guide serves as a critical resource for researchers, scientists, and drug development professionals seeking to leverage furan-containing amino acids as powerful tools in the design of next-generation therapeutics.
The Furan Moiety: A Privileged Scaffold in Medicinal Chemistry
The furan is a five-membered aromatic heterocycle containing one oxygen atom.[1] Its structure is planar and electron-rich, properties that are central to its utility in drug design.[2] Unlike its six-membered aromatic counterparts, the furan ring possesses distinct bond angles and electronic distribution, which translate into specific, predictable interactions with biological macromolecules.
Key Physicochemical Properties:
-
Aromaticity and Stability: The aromatic nature of the furan ring contributes to the overall stability of molecules in which it is incorporated, potentially improving metabolic resistance and bioavailability.[2]
-
Electron-Rich Nature: The oxygen heteroatom donates electron density into the ring, making it electron-rich. This facilitates strong binding interactions with biological targets like enzymes and receptors through various electrical interactions.[2]
-
Hydrogen Bond Acceptor: The oxygen atom within the furan ring can act as a hydrogen bond acceptor, a critical interaction for molecular recognition in biological systems.[3]
-
Rigid Planar Geometry: The planarity of the furan ring introduces a significant degree of conformational constraint when incorporated into the flexible backbone of a peptide, which can be exploited to enforce specific secondary structures.[4]
These characteristics make the furan nucleus a "privileged scaffold" – a molecular framework that is frequently found in biologically active compounds, including numerous commercially available drugs.[5][6][7] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and central nervous system effects.[8][9][10]
Furan-Containing Amino Acids: A Landscape of Structural Innovation
Furan-containing amino acids are a class of non-proteinogenic amino acids where the furan ring is integrated into the side chain or the backbone of the amino acid structure.[11][12] These can be found in nature or, more commonly, are synthesized to serve specific purposes in peptidomimetic and drug design.
Naturally Occurring Furan Amino Acids
A notable example is Furanomycin , a non-proteinogenic amino acid that exhibits antibacterial properties.[13] Intriguingly, despite its structural dissimilarity to isoleucine, it is recognized and charged to isoleucyl-tRNA by the corresponding synthetase (IleRS).[13] NMR studies have revealed that when bound to the enzyme, furanomycin adopts a conformation remarkably similar to that of L-isoleucine, allowing it to be incorporated into proteins and disrupt their synthesis.[13][14]
Synthetic Furanoid Amino Acids
The majority of furan-containing amino acids are synthetic constructs, often derived from carbohydrates and referred to as furanoid sugar amino acids (SAAs) .[4][15][16] These molecules merge the structural features of amino acids and carbohydrates, carrying both amino and carboxyl groups on a rigid furanose ring.[16][17] This rigid framework is exceptionally useful for inducing specific, predictable conformations in peptide chains.[16][18]
The strategic placement of the amino and carboxyl groups on the furanoid scaffold allows for the creation of dipeptide isosteres that can mimic or induce β-turns, a critical secondary structure motif for molecular recognition.[16][18]
The Conformational Impact of the Furan Ring in Peptides
The primary role of incorporating a furanoid amino acid into a peptide is to exert precise control over its three-dimensional structure. The rigidity of the furan ring restricts the rotational freedom of the peptide backbone, a powerful strategy for pre-organizing a peptide into a bioactive conformation.
Induction of Turn Structures
Furanoid sugar amino acids are potent turn inducers.[4][18] By replacing a flexible dipeptide segment (e.g., Gly-Gly) in a linear peptide like Leu-enkephalin, these SAAs can force the peptide into a distinct turn structure.[16] Conformational analysis using NMR spectroscopy, molecular dynamics simulations, and X-ray crystallography has provided definitive evidence for this phenomenon.[15] In some cases, these induced turns are stabilized by unique intra-residue hydrogen bonds, forming a novel nine-member ring that mimics a classical β-turn.[15]
Caption: Furanoid SAA as a β-turn mimic in a peptide backbone.
Furan Ring as a Peptide Bond Isostere
Peptide bond isosteres are chemical moieties that mimic the geometry and electronic properties of a peptide bond while offering resistance to enzymatic degradation by proteases.[19][20][21] The furan ring can be incorporated into scaffolds that serve as dipeptide isosteres, effectively replacing a section of the peptide backbone.[16] This not only enhances stability but also locks the relative orientation of adjacent amino acid residues, which can be crucial for optimizing binding affinity to a biological target.
Synthetic and Analytical Methodologies
The successful application of furan-containing amino acids relies on robust synthetic routes and precise analytical techniques for their characterization.
Synthetic Strategies
The synthesis of furanoid amino acids is a field of active research, with several established approaches.
A. Synthesis from Carbohydrate Precursors: A common strategy involves using readily available sugars, such as D-xylose, as chiral starting materials.[17][18] The synthesis can proceed through a multi-step pathway involving the formation of a terminal aziridine ring on the sugar, followed by an intramolecular SN2 ring-opening to form the furanoid amino acid framework in a single, elegant step.[16][22]
B. Chemobiocatalytic Synthesis from Biomass: A greener and more innovative approach utilizes biomass-derived 5-hydroxymethylfurfural (HMF).[23] This method combines chemical and biological catalysis in a one-pot, two-step process to produce 5-aminomethyl-2-furancarboxylic acid (AMFC), a valuable furan amino acid.[23]
Caption: Chemobiocatalytic synthesis of a furan amino acid from HMF.
Experimental Protocol: Chemobiocatalytic Synthesis of AMFC
The following protocol is a conceptual summary based on the methodology described by Zhang et al. (2024).[23]
Step 1: Oxidation of HMF to FFCA
-
Prepare a reaction buffer (e.g., sodium acetate buffer, pH 5.0).
-
Dissolve 5-hydroxymethylfurfural (HMF) in the buffer to a final concentration of 50 mM.
-
Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst.
-
Initiate the reaction by adding laccase enzyme.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation, supplying air or oxygen.
-
Monitor the conversion of HMF to 5-formyl-2-furancarboxylic acid (FFCA) using High-Performance Liquid Chromatography (HPLC).
-
Upon completion, adjust the pH to approximately 7.5 to prepare for the next step.
Step 2: Transamination of FFCA to AMFC
-
To the reaction mixture containing FFCA, add the biocatalyst, which consists of recombinant E. coli cells engineered to express an ω-transaminase.
-
Add an amine donor, such as ammonium formate, which serves as a cost-effective and "smart" co-substrate.
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 35°C) with agitation.
-
The transaminase enzyme converts the aldehyde group of FFCA into an amine group, yielding the final product, 5-aminomethyl-2-furancarboxylic acid (AMFC).
-
Monitor the formation of AMFC via HPLC.
-
Upon reaction completion, the product can be purified from the cell lysate and reaction buffer using standard chromatographic techniques.
Analytical Characterization
Conformational analysis of peptides containing furanoid amino acids is critical for understanding their structure-activity relationship.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques are paramount for elucidating the three-dimensional structure of these molecules in solution, providing insights into proton-proton distances (via NOE) and dihedral angles.[3][15]
-
X-Ray Crystallography: Provides high-resolution, solid-state structural data, confirming the conformations predicted by NMR and molecular modeling.[15]
-
Mass Spectrometry (MS): Used to confirm the molecular weight and sequence of synthesized peptides. Tandem MS (MS/MS) is essential for structural elucidation.[24]
Applications in Drug Discovery and Development
The unique properties conferred by the furan ring make furan-containing amino acids and peptides highly valuable in the development of novel therapeutics. Conjugation of peptides with heterocyclic moieties like furan has been shown to enhance cell permeability, stability, and biological potency.[5]
Anticancer Agents
Furan-conjugated tripeptides have been synthesized and evaluated as potent antitumor drugs.[5][25] Certain sequences have shown high specificity and membranolytic effects against human cervical cancer cells (HeLa) while remaining non-toxic to normal human cells.[25] The mechanism often involves the induction of apoptosis and the loss of mitochondrial membrane potential.[25]
Antimicrobial Agents
The furan nucleus is a component of many antimicrobial drugs.[5] Furan-containing amino acids can disrupt essential cellular processes in bacteria. For example, furanomycin's ability to mimic isoleucine allows it to interfere with protein synthesis, leading to an antibacterial effect.[13][14]
HIF-1 Inhibitors
Factor inhibiting hypoxia-inducible factor-1 (FIH-1) is a key enzyme in the cellular response to hypoxia. Furan-2-carbonyl amino acid derivatives have been developed as small-molecule inhibitors of FIH-1, demonstrating the potential to activate the HIF-α pathway, which is a therapeutic target for ischemic diseases.[26]
| Compound Class | Therapeutic Area | Mechanism of Action / Key Finding | Reference |
| Furan-conjugated tripeptides | Anticancer | Induce apoptosis in HeLa cells with high specificity; membranolytic effects. | [5][25] |
| Furanomycin | Antibacterial | Acts as an isoleucine mimic, disrupting protein synthesis. | [13][14] |
| Furan-2-carbonyl amino acid derivatives | Ischemia / HIF Modulation | Inhibit Factor Inhibiting HIF-1 (FIH-1), activating the HIF-α pathway. | [26] |
| Furanoid SAA-Enkephalin Analogs | Peptidomimetics | Induce specific β-turn conformations, altering receptor binding profiles. | [16] |
| Furan-based Hydrazones | Antimicrobial | Exhibit broad-spectrum antimicrobial activity. | [2] |
Table 1: Selected examples of bioactive compounds derived from or containing furan amino acid scaffolds.
Conclusion and Future Perspectives
The furan ring is far more than a simple aromatic component in the structure of an amino acid. It is a powerful modulator of conformation, a stabilizer of peptide backbones, and a key pharmacophore for interacting with biological targets. The ability to rigidly constrain peptide structures into bioactive conformations makes furanoid amino acids indispensable tools for transforming flexible, labile peptides into drug-like candidates with improved pharmacokinetic and pharmacodynamic profiles.
Future research will likely focus on expanding the diversity of synthetic furanoid amino acids and developing more efficient and scalable synthetic methodologies. As our understanding of the precise structural requirements for targeting complex protein-protein interactions grows, the rational design of peptides and peptidomimetics incorporating furan-based conformational constraints will continue to be a highly promising avenue for the discovery of novel therapeutics.
References
- Furan: A Promising Scaffold for Biological Activity. (2024). Vertex AI Search.
- Furan-Conjugated Tripeptides as Potent Antitumor Drugs. (2020). PubMed Central.
- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv
- The Ascendant Therapeutic Potential of Furan-Containing Amino Alcohols: A Technical Guide. Benchchem.
- Furan. Wikipedia.
- Conformational analysis of furanoid epsilon-sugar amino acid containing cyclic peptides by NMR spectroscopy, molecular dynamics simulation, and X-ray crystallography: Evidence for a novel turn structure.
- One-pot Twostep Chemobiocatalytic Synthesis of a Furan Amino Acid from 5-Hydroxymethylfurfural. (2024). PubMed.
- Furan: A Promising Scaffold for Biological Activity. Vertex AI Search.
- A Review on Biological and Medicinal Significance of Furan. (2023). Alq J Med App Sci.
- Nonprotein amino acid furanomycin, unlike isoleucine in chemical structure, is charged to isoleucine tRNA by isoleucyl-tRNA synthetase and incorpor
- Synthetic Studies on (E)-Alkene Peptide Isosteres and Thiophene-containing Furanosteroids. D-Scholarship@Pitt.
- Synthesis and Conformational Studies of Peptidomimetics Containing Furanoid Sugar Amino Acids and a Sugar Diacid. The Journal of Organic Chemistry.
- Conformational Analysis of Some C2-Symmetric Cyclic Peptides Containing Tetrahydrofuran Amino Acids. The Journal of Organic Chemistry.
- Examples of furan derivatives with biological activity.
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
- Non-proteinogenic amino acids. Wikipedia.
- An Evaluation of Peptide-Bond Isosteres. (2011). PubMed Central.
- Design and Characterization of Aromatic Copolyesters Containing Furan and Isophthalic Rings with Suitable Properties for Vascular Tissue Engineering. MDPI.
- Probing the effectiveness of spectroscopic reporter unnatural amino acids: a structural study. PubMed Central.
- Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. (2024). Frontiers.
- Design and synthesis of novel carbohydrate-amino acid hybrids and their antioxidant and anti-β-amyloid aggreg
- Efforts towards the synthesis of furan containing bioactive compounds. (2023). ShareOK.
- Synthesis, spectral-fluorescence properties and TD-DFT calculations of 4-cyanotryptophan and its derivatives.
- Novel Furanoid α-Substitued α-Amino Acid as a Potent Turn Mimic in Peptide Synthesis. [Source not available].
- Synthesis and biological evaluation of pyrano and furano fused ring isoflavene deriv
- Furan-Conjugated Tripeptides as Potent Antitumor Drugs. (2020). PubMed.
- Simultaneously Enhanced Formation of Pyrazines and Furans during Thermal Degradation of the Glycyl-l-glutamine Amadori Compound by Selected Exogenous Amino Acids and Appropriate Elevated Temperatures. (2023).
- Non-Protein Amino Acids: A Review of the Biosynthesis and Taxonomic Significance. (2025).
- Spectroscopic Investigation of the Metal Coordination of the Aromatic Amino Acids with Zinc and Cadmium. (2023). Radboud Repository.
- Introduction to the Conformational Analysis of Protein Side Chains. [Source not available].
- An overview on the synthesis of furanoid and pyranoid sugar a. Comptes Rendus de l'Académie des Sciences.
- Scientists are rethinking bamboo as a powerful new superfood. (2026). ScienceDaily.
- Synthesis of furanoid sugar amino acids. (2025).
- Structure-based conformational preferences of amino acids. PubMed Central.
- An evaluation of peptide-bond isosteres. (2011). PubMed.
- Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1. NIH.
- Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. MDPI.
- Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. (2026).
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Authored by a Senior Application Scientist
An In-Depth Technical Guide to Fmoc Protecting Group Chemistry for Peptide Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of Fluorenylmethyloxycarbonyl (Fmoc) protecting group chemistry, a cornerstone of modern solid-phase peptide synthesis (SPPS). We will delve into the fundamental principles, mechanistic details, practical workflows, and critical considerations that underpin the successful application of this powerful technique.
The Foundational Principle: Orthogonal Protection in Peptide Synthesis
The stepwise assembly of amino acids into a defined peptide sequence necessitates a strategic approach to managing the reactive functional groups present: the N-terminal amine (Nα-amine), the C-terminal carboxylic acid, and the various functionalities on the amino acid side chains (R-groups). The core challenge is to form a specific amide bond between the carboxyl group of an incoming amino acid and the Nα-amine of the growing peptide chain without inducing unwanted side reactions, such as self-polymerization of the incoming amino acid or reactions involving the side chains.
This is achieved through the use of protecting groups. The Fmoc/tBu strategy is a preeminent example of an orthogonal protection scheme . In this strategy:
-
The Nα-amine is temporarily protected by the base-labile Fmoc group .
-
Reactive side-chain functionalities are protected by acid-labile groups , such as tert-butyl (tBu), t-butyloxycarbonyl (Boc), and trityl (Trt).[1]
This orthogonality is the key to the strategy's success: the Fmoc group can be selectively removed with a mild base at each cycle to allow for chain elongation, while the acid-labile side-chain protecting groups remain intact until the very end of the synthesis.[1] This approach avoids the repeated use of harsh acids required in older Boc/Bzl strategies, making Fmoc chemistry compatible with a wider range of sensitive or modified amino acids.[1][2]
The Fmoc Group: Mechanism of Action
The efficacy of the Fmoc group lies in its unique chemical structure and its predictable, clean cleavage under specific, mild conditions.
Protection of the Nα-Amine
The Fmoc group is typically introduced onto the Nα-amine of an amino acid using an activated Fmoc reagent, most commonly 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl).[3] The reaction is a straightforward nucleophilic attack of the amino group on the activated carbonyl carbon, forming a stable carbamate linkage.[3]
The Mechanism of Base-Catalyzed Deprotection
Fmoc removal is a classic example of a base-catalyzed β-elimination reaction.[1][4] The process occurs in a rapid, two-step mechanism when the protected peptide is treated with a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[1][4]
-
Proton Abstraction: The secondary amine base (e.g., piperidine) abstracts the relatively acidic proton from the C9 carbon of the fluorenyl ring system.[3][4] This acidity is a direct result of the electron-withdrawing nature of the aromatic fluorene system, which stabilizes the resulting carbanion.[3]
-
β-Elimination: The formation of the carbanion intermediate triggers a spontaneous elimination reaction. This results in the cleavage of the C-O bond of the carbamate, releasing the free Nα-amine of the peptide, carbon dioxide, and a highly reactive intermediate known as dibenzofulvene (DBF).[4][5]
-
Scavenging of Dibenzofulvene: The excess secondary amine in the reaction mixture serves a second critical function: it acts as a nucleophile that traps the electrophilic DBF molecule.[1][4] This forms a stable DBF-piperidine adduct, preventing the DBF from reacting with the newly liberated Nα-amine or other nucleophiles on the peptide chain, which would otherwise lead to chain termination.[6]
The entire deprotection and scavenging process is illustrated below.
The Fmoc-SPPS Workflow: A Step-by-Step Analysis
Solid-Phase Peptide Synthesis (SPPS) is a cyclical process where the peptide is progressively built while anchored to an insoluble resin support. This allows for the simple removal of excess reagents and byproducts by filtration and washing.[7]
The core Fmoc-SPPS cycle consists of four key stages: deprotection, washing, coupling, and final washing.
Protocol 1: Standard Fmoc Deprotection (Manual SPPS)
This protocol describes a single deprotection cycle for a peptide synthesized on a solid support resin.
-
Resin Preparation: Ensure the peptide-resin is solvated (swollen) in DMF within a suitable reaction vessel (e.g., a fritted glass funnel). Drain the DMF.
-
Deprotection Treatment: Add a solution of 20% (v/v) piperidine in high-quality DMF to the resin.[4][8] Ensure the resin is fully submerged.
-
Reaction Incubation: Agitate the resin slurry gently (e.g., by bubbling nitrogen from below or using a shaker) for 5-10 minutes at room temperature.[8] For sequences prone to aggregation, a second treatment of 5-10 minutes may be beneficial.
-
Reagent Removal: Drain the piperidine solution by filtration.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of the piperidine and the DBF-piperidine adduct.[8] A colorimetric test (e.g., ninhydrin test) can be performed on a small resin sample to confirm the presence of the newly freed primary amine.
Protocol 2: Standard Amino Acid Coupling (Manual SPPS)
This protocol outlines the coupling of the next Fmoc-protected amino acid to the deprotected N-terminus on the resin.
-
Activation Solution Preparation: In a separate vial, dissolve the incoming Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling agent such as HCTU (0.95 equivalents relative to the amino acid) in DMF.[8]
-
Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid), to the activation solution. Allow the mixture to pre-activate for 1-2 minutes. The solution will typically undergo a color change.
-
Coupling Reaction: Add the activated amino acid solution to the washed, deprotected peptide-resin from Protocol 1.
-
Reaction Incubation: Agitate the resin slurry for 30-60 minutes at room temperature. Longer coupling times may be necessary for sterically hindered amino acids or "difficult" sequences.[8]
-
Reagent Removal: Drain the coupling solution by filtration.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove all excess reagents and soluble byproducts. The cycle can now be repeated with the next deprotection step.
Reagents and Quantitative Considerations
The choice and quality of reagents are paramount for a successful synthesis.
Deprotection Reagents
While piperidine is the industry standard, alternatives are sometimes employed to mitigate specific side reactions or for regulatory reasons.[4]
| Base Reagent | Typical Concentration | Relative Deprotection Rate | Key Considerations |
| Piperidine | 20% in DMF | Very Fast (t½ ≈ 6 sec)[3] | The historical standard; highly effective and reliable.[9] |
| 4-Methylpiperidine | 20% in DMF | Fast | Often used as a direct, less-regulated substitute for piperidine.[4] |
| Piperazine | 10% in DMF/Ethanol | Moderate | Less basic; may offer advantages in reducing aspartimide formation.[4] |
| Pyrrolidine | 20% in DMF | Very Fast | A strong base used in high-efficiency synthesis methodologies.[6][9] |
Table data synthesized from multiple sources.[3][4][6][9]
Monitoring Deprotection
A significant advantage of Fmoc chemistry is the ability to monitor the deprotection step quantitatively. The cleaved DBF-piperidine adduct has a strong UV absorbance maximum around 301 nm.[1] By collecting the filtrate from the deprotection step and measuring its absorbance, one can confirm the cleavage of the Fmoc group and, by extension, quantify the number of available sites for the next coupling reaction.
Final Cleavage: Releasing the Peptide
Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin support and simultaneously remove all the acid-labile side-chain protecting groups. This "global deprotection" is typically accomplished with a strong acid, most commonly Trifluoroacetic Acid (TFA).
During this process, the protecting groups are released as highly reactive carbocations. These cations can irreversibly modify sensitive amino acid residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr). To prevent these side reactions, the TFA is used in a "cocktail" containing scavengers —nucleophilic agents that trap the reactive cations.
Protocol 3: Standard Peptide Cleavage
Safety Note: TFA is a highly corrosive acid. Always perform this procedure in a certified fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Resin Preparation: Place the dry peptide-resin (e.g., 100 mg) in a reaction vessel.
-
Cleavage Cocktail Addition: Prepare and add the appropriate cleavage cocktail to the resin (e.g., 2-5 mL). The choice of cocktail depends on the amino acids present in the peptide sequence.
-
Reaction Incubation: Agitate the slurry at room temperature for 2-4 hours.
-
Peptide Filtration: Filter the resin and collect the filtrate, which now contains the dissolved, deprotected peptide.
-
Resin Washing: Wash the resin once or twice with a small volume of fresh TFA to recover any remaining peptide. Combine the filtrates.
-
Peptide Precipitation: Add the TFA solution dropwise into a 10-fold excess of cold diethyl ether. The peptide will precipitate as a white solid.
-
Isolation: Pellet the peptide by centrifugation, decant the ether, and wash the pellet with cold ether 2-3 more times to remove residual scavengers.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification, typically by reverse-phase HPLC.
Common Cleavage Cocktails
| Cocktail Composition (v/v) | Name/Target Application | Purpose of Scavengers |
| 95% TFA, 2.5% H₂O, 2.5% TIS | Standard Cocktail | H₂O: Proton source, helps hydrolyze some intermediates. TIS (Triisopropylsilane): A highly effective carbocation scavenger, particularly for Trp(Boc) and Trt groups. |
| 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS | For Cysteine-containing peptides | EDT (Ethanedithiol): Scavenges t-butyl cations and helps prevent re-attachment of Trt groups on Cys. |
| 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Reagent K | A robust, classic cocktail for complex peptides, especially those with multiple Arg(Pmc/Mtr) residues. Thioanisole helps remove sulfonyl-based protecting groups. |
Troubleshooting Common Side Reactions
While robust, Fmoc chemistry is not without potential pitfalls. Understanding these can lead to proactive mitigation.
-
Aspartimide Formation: The side-chain carboxylate of Aspartic Acid (Asp), especially when followed by a small residue like Glycine, can cyclize via nucleophilic attack on the peptide backbone. This is exacerbated by the basic conditions of Fmoc deprotection. Using specialized side-chain protecting groups on Asp can minimize this.[4][9]
-
Diketopiperazine (DKP) Formation: At the dipeptide stage, the newly deprotected N-terminus can attack the C-terminal ester linkage to the resin, cleaving the dipeptide from the support as a cyclic DKP. This is particularly problematic for sequences ending in Proline or Glycine. Mitigation strategies include using specialized resins or modifying the coupling protocol for the third amino acid.[10][11]
-
Racemization: The activation of the amino acid's carboxyl group for coupling can slightly acidify the α-carbon proton, creating a risk of epimerization. Modern uronium/guanidinium-based coupling reagents (like HCTU, HATU) and the inclusion of additives like OxymaPure are designed to suppress this side reaction by promoting rapid, efficient coupling.[8]
By mastering the principles and protocols outlined in this guide, researchers can effectively leverage Fmoc chemistry to synthesize a vast array of peptides for applications ranging from basic research to therapeutic drug development.
References
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). University of California, Irvine.
-
Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
SPPS Reagents Explained: A Complete Guide. (2025). CEM Corporation, YouTube. [Link]
-
Pires, D. A. T., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. [Link]
-
Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Protheragen. [Link]
-
Hertz, A. S., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. [Link]
-
Fields, G. B. (1994). Methods for Removing the Fmoc Group. Methods in Molecular Biology. [Link]
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. youtube.com [youtube.com]
- 10. chempep.com [chempep.com]
- 11. renyi.hu [renyi.hu]
A Senior Application Scientist's Guide to Integrating Fmoc-(R)-3-Amino-4-(2-furyl)-butyric Acid in Peptide Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a cornerstone of modern drug discovery, offering pathways to novel therapeutics with enhanced potency, stability, and target specificity. This guide provides an in-depth technical overview of the strategic implementation of Fmoc-(R)-3-Amino-4-(2-furyl)-butyric acid, a unique UAA, in the solid-phase peptide synthesis (SPPS) of peptide libraries. We will explore the intrinsic properties conferred by the furan moiety, address the nuanced challenges of its incorporation, and present field-proven protocols to ensure high-yield, high-purity synthesis. This document is intended to serve as a practical resource for researchers aiming to leverage the unique chemical diversity offered by this compelling building block.
The Strategic Value of this compound in Peptide Library Design
Peptide-based therapeutics have garnered significant attention due to their high specificity and biological activity. However, native peptides often suffer from poor metabolic stability and limited conformational diversity. The introduction of unnatural amino acids (UAAs) is a powerful strategy to overcome these limitations.[1] this compound stands out as a particularly interesting UAA for several reasons:
-
Structural and Conformational Influence : The furan ring, a five-membered aromatic heterocycle, introduces a rigid, planar moiety into the peptide backbone.[2] This can induce specific secondary structures, such as β-turns, which are critical for molecular recognition and receptor binding.[3]
-
Modulation of Physicochemical Properties : The furan group can alter the hydrophobicity and electronic properties of the resulting peptide, potentially improving its solubility, membrane permeability, and pharmacokinetic profile.
-
Versatile Chemical Handle : The furan ring is not merely a passive structural element; it is a reactive entity capable of participating in various organic reactions, including electrophilic aromatic substitution and Diels-Alder reactions.[2] This offers opportunities for post-synthetic modifications, such as cross-linking or the attachment of labels and other functional groups.[4]
The synthesis of peptide libraries incorporating this UAA allows for the systematic exploration of a vast chemical space, accelerating the discovery of lead compounds with desirable therapeutic properties.
Core Principles of Solid-Phase Peptide Synthesis (SPPS) with this compound
The synthesis of peptides containing this compound is achieved through the well-established Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[][6][7] This method relies on the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The general cycle of SPPS consists of three main steps: deprotection, coupling, and washing.
The SPPS Cycle: A Mechanistic Overview
The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the α-amino group of the incoming amino acid. It is stable to the acidic conditions used for final cleavage but is readily removed by a secondary amine base, typically piperidine.[8]
The synthesis cycle can be visualized as follows:
Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Key Considerations for Incorporating this compound
While the general principles of SPPS apply, the successful incorporation of this sterically demanding UAA requires careful optimization of the coupling step. The bulky furan-containing side chain can hinder the approach of the activated amino acid to the free N-terminal amine of the growing peptide chain.
Table 1: Recommended Coupling Reagents and Conditions
| Coupling Reagent | Description | Rationale for Use with Hindered Amino Acids |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | A highly effective aminium-based coupling reagent. | Forms highly reactive OAt-esters that can overcome significant steric barriers, leading to higher coupling yields and reduced racemization.[9] |
| HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Another potent uronium-based coupling reagent. | Similar to HATU, it provides rapid and efficient activation, making it suitable for challenging couplings.[10] |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | A phosphonium-based coupling reagent. | Known for its high reactivity and is a good alternative to aminium-based reagents, especially for preventing guanidinylation side reactions. |
Experimental Protocols: A Self-Validating System
The following protocols are designed to ensure high coupling efficiency and minimize side reactions. Each step is accompanied by an explanation of its purpose, reflecting a commitment to reproducible and reliable synthesis.
Materials and Reagents
-
Resin: Rink Amide resin is a suitable choice for generating C-terminally amidated peptides.[11]
-
Fmoc-Amino Acids: High-purity Fmoc-protected amino acids are crucial for achieving high-yield synthesis with a clean final product profile.[11]
-
This compound: Ensure high purity (≥98%) to avoid the introduction of impurities.
-
Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF) is essential.
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Coupling Reagents: HATU, HCTU, or PyBOP.
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
-
Washing Solvents: DMF, Dichloromethane (DCM).
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a 95:2.5:2.5 (v/v/v) ratio.
Step-by-Step Protocol for Incorporation of this compound
This protocol assumes a manual synthesis approach. For automated synthesizers, the parameters should be adjusted accordingly.
-
Resin Preparation:
-
Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Perform an initial Fmoc deprotection to prepare the resin for the first amino acid coupling.
-
-
Fmoc Deprotection:
-
Drain the DMF from the resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat the deprotection step once more.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of this compound (Double Coupling Recommended):
-
Activation: In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Allow this pre-activation to proceed for 1-5 minutes.
-
First Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours.
-
Monitoring (Optional but Recommended): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), proceed to the second coupling.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times).
-
Second Coupling (if necessary): Repeat the activation and coupling steps with a fresh solution of activated this compound. Agitate for another 1-2 hours.
-
Final Wash: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to prepare for the next cycle.
-
Caption: Recommended double coupling workflow for sterically hindered amino acids.
Cleavage and Deprotection
The final step involves cleaving the synthesized peptide from the resin support and removing the acid-labile side-chain protecting groups.
-
Challenge: The furan moiety can be sensitive to strong acidic conditions, potentially leading to degradation.
-
Solution: While standard TFA cleavage cocktails are generally effective, it has been reported that aromatic capping of furan-containing peptides can enhance their stability against acidic degradation.[12] It is crucial to use scavengers in the cleavage cocktail to trap the reactive cationic species generated during the process.
Protocol:
-
Wash the fully synthesized peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Analysis and Purification
Post-synthesis, the crude peptide must be analyzed for purity and purified to the desired level.
-
Analysis:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for assessing the purity of the crude peptide and confirming its molecular weight.
-
MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry): Also used for accurate mass determination.
-
-
Purification:
-
RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography): This is the standard method for peptide purification.[13][14] A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA. Fractions are collected and analyzed by LC-MS to identify those containing the pure product.
-
-
Final Product Characterization:
Conclusion
This compound is a valuable building block for the synthesis of diverse peptide libraries with novel structural and functional properties. While its incorporation presents challenges due to steric hindrance and potential side-chain reactivity, these can be effectively managed through optimized coupling protocols, careful selection of reagents, and appropriate cleavage strategies. By following the detailed methodologies outlined in this guide, researchers can confidently integrate this unique UAA into their drug discovery programs, paving the way for the development of next-generation peptide therapeutics.
References
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. [Link]
-
The Furan Moiety: Novel Properties of this compound in Chemical Research. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Nowick Laboratory. [Link]
-
The Role of Fmoc-(S)-3-Amino-4-(2-bromophenyl)butyric Acid in Modern Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Novel Furan-containing Peptide-based Inhibitors of Protein Arginine Deiminase Type IV (PAD4). (2017). ResearchGate. [Link]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (n.d.). PMC - PubMed Central. [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate. (2025). PMC - NIH. [Link]
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2025). ACS Publications. [Link]
-
Aromatic Capping Surprisingly Stabilizes Furan Moieties in Peptides Against Acidic Degradation. (2012). PubMed. [Link]
-
Novel furan-containing peptide-based inhibitors of protein arginine deiminase type IV (PAD4). (2017). PubMed. [Link]
-
Furan-Conjugated Tripeptides as Potent Antitumor Drugs. (2020). MDPI. [Link]
-
Side reactions in peptide synthesis: An overview. (2018). ResearchGate. [Link]
-
Side reactions in solid-phase peptide synthesis and their applications. (n.d.). PubMed. [Link]
-
Side reactions in peptide synthesis: An overview. (n.d.). Bibliomed. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
-
Aspects of industrial purification of peptides using large-scale chromatography. (n.d.). Polypeptide. [Link]
-
Fmoc-(R)-3-amino-4-(4-methyl-phenyl)-butyric acid. (n.d.). MySkinRecipes. [Link]
-
Mascot help: Peptide fragmentation. (n.d.). Matrix Science. [Link]
-
Accurate Peptide Fragment Mass Analysis: Multiplexed Peptide Identification and Quantification. (n.d.). PMC - NIH. [Link]
-
Peptide ion fragmentation in Peptide ion fragmentation in mass spectrometry p y. (2011). University of Alabama at Birmingham. [Link]
-
How can you easily purify peptides and small proteins?. (2025). YouTube. [Link]
-
Virtual Screening of Peptide Libraries: The Search for Peptide-Based Therapeutics Using Computational Tools. (2024). ResearchGate. [Link]
-
Fluorinated Protein and Peptide Materials for Biomedical Applications. (n.d.). MDPI. [Link]
-
(SPPS) Loading rate decreased on Fmoc quantification?. (2021). ResearchGate. [Link]
Sources
- 1. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. imreblank.ch [imreblank.ch]
- 8. chempep.com [chempep.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 12. Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. polypeptide.com [polypeptide.com]
- 14. bachem.com [bachem.com]
- 15. Novel furan-containing peptide-based inhibitors of protein arginine deiminase type IV (PAD4) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: A Guide to the Solid-Phase Synthesis of Peptides Incorporating Fmoc-(R)-3-Amino-4-(2-furyl)-butyric Acid
Abstract
This comprehensive guide provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing the non-canonical amino acid, Fmoc-(R)-3-Amino-4-(2-furyl)-butyric acid. The incorporation of this unique β-amino acid, with its heterocyclic furan moiety, offers novel structural and functional possibilities for peptidomimetics and drug discovery. This document outlines the strategic considerations, step-by-step experimental procedures, and critical troubleshooting advice to ensure successful synthesis. We delve into the rationale behind the selection of resins, coupling reagents, and cleavage cocktails, with a particular focus on mitigating potential side reactions associated with the acid-sensitive furan ring. This protocol is designed for researchers, scientists, and drug development professionals seeking to explore the chemical space of peptides modified with this intriguing building block.
Introduction: The Significance of the Furan Moiety in Peptide Chemistry
This compound is a fascinating building block for peptide chemists. As a β-amino acid, it imparts a different conformational constraint on the peptide backbone compared to its α-amino acid counterparts, often leading to more stable secondary structures like helices and turns. The defining feature of this compound, however, is the 2-furyl group. The furan ring is an aromatic heterocycle that can influence the chemical and biological properties of the resulting peptide in several ways[1]. It can engage in various organic reactions, including electrophilic aromatic substitution and Diels-Alder reactions, opening avenues for post-synthetic modifications[1]. Furthermore, the furan moiety can alter the peptide's solubility, lipophilicity, and potential for specific molecular interactions, making it a valuable tool in the design of novel therapeutics.
However, the unique reactivity of the furan ring also presents challenges during SPPS. The electron-rich nature of the furan makes it susceptible to electrophilic attack, particularly under the acidic conditions of the final cleavage step. Therefore, a carefully optimized protocol is essential for a successful synthesis.
Materials and Reagents
For a successful synthesis, ensure all reagents and solvents are of high purity and suitable for peptide synthesis.
| Reagent | Grade | Supplier Example |
| This compound | Peptide Synthesis Grade | Commercially Available |
| Rink Amide Resin (or other suitable resin) | 100-200 mesh, ~0.5 mmol/g loading | Various |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade (amine-free) | Various |
| Dichloromethane (DCM) | ACS Grade or higher | Various |
| Piperidine | Reagent Grade | Various |
| N,N'-Diisopropylcarbodiimide (DIC) | ≥99% | Various |
| Oxyma Pure (Ethyl cyanohydroxyiminoacetate) | ≥98% | Various |
| Trifluoroacetic acid (TFA) | Reagent Grade, ≥99% | Various |
| Triisopropylsilane (TIS) | 98% | Various |
| 1,2-Ethanedithiol (EDT) | ≥98% | Various |
| Diethyl ether (cold) | ACS Grade | Various |
Experimental Protocols
This protocol is based on a standard Fmoc/tBu strategy and has been adapted to address the specific properties of this compound.
Resin Selection and Swelling
The choice of resin is dictated by the desired C-terminus of the peptide. For a C-terminal amide, Rink Amide resin is a common choice. If a C-terminal carboxylic acid is desired, a highly acid-labile resin such as 2-chlorotrityl chloride resin is recommended to allow for mild cleavage conditions that preserve the furan ring.
Protocol:
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes with gentle agitation.
-
Drain the DMF.
First Amino Acid Coupling (Loading)
This step is critical and requires careful execution to ensure optimal loading of the first amino acid onto the resin.
Protocol for Rink Amide Resin:
-
Fmoc Deprotection: Treat the swollen resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Activation: In a separate vial, dissolve 3 equivalents of the first Fmoc-amino acid and 3 equivalents of Oxyma Pure in DMF. Add 3 equivalents of DIC and allow to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours at room temperature.
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.
-
Wash the resin with DMF (5 times) and DCM (3 times).
Peptide Chain Elongation: The SPPS Cycle
The following cycle is repeated for each subsequent amino acid, including the incorporation of this compound.
Detailed Protocol for the SPPS Cycle:
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
QC Step: Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful deprotection.
-
-
Amino Acid Coupling:
-
Activation: In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (including this compound) and 3 equivalents of Oxyma Pure in DMF. Add 3 equivalents of DIC. Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours. For the sterically hindered this compound, a longer coupling time (up to 4 hours) or a double coupling may be necessary.
-
QC Step: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, repeat the coupling step.
-
-
Washing:
-
Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Final Cleavage and Deprotection
This is a critical step due to the acid sensitivity of the furan ring. The choice of cleavage cocktail is paramount to prevent alkylation or other side reactions.
Recommended Cleavage Cocktail:
| Component | Volume % | Purpose |
| Trifluoroacetic acid (TFA) | 90% | Cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. |
| Triisopropylsilane (TIS) | 5% | Scavenges carbocations, protecting the furan ring from electrophilic attack. |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenges and prevents re-attachment of protecting groups, particularly for Trp and Met containing peptides. |
| Water | 2.5% | Suppresses side reactions. |
Protocol:
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Concentrate the TFA solution under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with cold ether 2-3 times.
-
Dry the crude peptide under vacuum.
Purification and Analysis
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA. The purity and identity of the final peptide should be confirmed by analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Coupling | Steric hindrance of this compound. | Increase coupling time, perform a double coupling, or consider using a more potent coupling reagent like HATU or HCTU. |
| Low Cleavage Yield | Incomplete cleavage from the resin. | Extend the cleavage time to 4 hours. Ensure the resin is sufficiently dry before adding the cleavage cocktail. |
| Side Products in Mass Spec | Alkylation of the furan ring during cleavage. | Ensure the use of TIS in the cleavage cocktail. Minimize cleavage time as much as possible. |
| Discolored Peptide | Oxidation or side reactions. | Ensure high-purity reagents and solvents. Store the final peptide under inert gas at low temperature. |
Conclusion
The incorporation of this compound into peptides via solid-phase synthesis is a viable and powerful strategy for accessing novel peptidomimetics. While the synthesis follows the general principles of Fmoc-SPPS, special attention must be paid to the coupling of this sterically demanding amino acid and the final cleavage step to preserve the integrity of the furan ring. By following the detailed protocols and troubleshooting guidelines presented in this application note, researchers can confidently synthesize peptides containing this unique building block, paving the way for new discoveries in medicinal chemistry and drug development.
References
-
Ningbo Inno Pharmchem Co., Ltd. (2026, January 22). The Furan Moiety: Novel Properties of this compound in Chemical Research. Retrieved from [Link]
-
Nowick, J. S., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
Sources
Application Note: Strategic Coupling of Fmoc-(R)-3-Amino-4-(2-furyl)-butyric Acid in Solid-Phase Peptide Synthesis
Abstract and Introduction
The incorporation of non-canonical amino acids into peptide chains is a cornerstone of modern drug discovery and materials science, enabling the development of peptidomimetics with enhanced stability, novel structural motifs, and tailored biological activity. Fmoc-(R)-3-Amino-4-(2-furyl)-butyric acid is a unique building block, featuring a β-amino acid backbone and a sterically demanding furan moiety. While the Fmoc/tBu strategy for Solid-Phase Peptide Synthesis (SPPS) is robust, the successful incorporation of such specialized residues requires careful optimization of coupling conditions to overcome potential challenges like steric hindrance and slower reaction kinetics.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal coupling conditions for this compound. We will delve into the mechanistic rationale behind reagent selection, present detailed, field-proven protocols, and offer a systematic approach to troubleshooting, ensuring high coupling efficiency and peptide purity.
Structural & Chemical Profile of the Amino Acid
Understanding the unique characteristics of this compound is critical for designing a successful coupling strategy.
-
β-Amino Acid Structure: Unlike canonical α-amino acids, the amino group is on the beta-carbon. This can influence the peptide backbone's secondary structure and may result in slower acylation kinetics compared to α-amino acids.
-
Steric Hindrance: The bulky furan group adjacent to the β-carbon presents significant steric hindrance, which can impede the approach of the activated carboxyl group to the resin-bound N-terminal amine.[1] This is a primary driver for selecting more potent activation methods.
-
Furan Ring Chemistry: The furan ring is an electron-rich aromatic heterocycle. While generally stable to the basic conditions of Fmoc deprotection (e.g., piperidine) and the coupling reaction itself, it is susceptible to degradation under strongly acidic conditions.[2] This is a crucial consideration for the final cleavage and deprotection step, where acid-labile side-chain protecting groups are removed.
The SPPS Coupling Cycle: A Mechanistic Overview
Solid-Phase Peptide Synthesis is a cyclic process where amino acids are sequentially added to a growing peptide chain that is covalently attached to an insoluble resin support.[3][4][5] This methodology simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing.[3][5] The core cycle for each amino acid addition involves two main chemical transformations: Nα-Fmoc deprotection and peptide bond formation (coupling).[4][6]
Caption: The standard Fmoc-SPPS cycle.
The success of the coupling step (Step 2) hinges on the efficient activation of the incoming amino acid's carboxylic acid. This is achieved using a coupling reagent, which converts the carboxylate into a highly reactive species (e.g., an active ester or acylphosphonium/uronium salt) that is readily attacked by the free N-terminal amine of the peptide-resin.
Recommended Reagents and Coupling Protocols
Due to the steric hindrance of this compound, standard coupling conditions may prove insufficient. We recommend starting with a high-efficiency protocol or being prepared to implement one if monitoring indicates a sluggish reaction.
Reagent Selection and Rationale
The choice of coupling reagent is the most critical parameter. Reagents are broadly classified by their potency and mechanism. For sterically hindered amino acids, aminium/uronium salts are highly preferred.[7][8]
| Reagent Class | Example Reagent(s) | Potency | Recommended Use Case for Furyl-β-AA | Rationale |
| Aminium/Uronium | HATU , HCTU, HBTU | High | Primary Recommendation | Forms highly reactive O-acylisourea intermediates. HATU, containing the HOAt moiety, is particularly effective at accelerating the reaction and minimizing racemization.[8] HCTU is a very common and effective default reagent.[6] |
| Phosphonium | PyBOP | High | Strong Alternative | Forms reactive acylphosphonium intermediates. Highly effective for hindered couplings but may be more expensive.[7] |
| Carbodiimide | DIC + Additive (Oxyma, HOBt) | Moderate-High | Secondary Option | Forms an O-acylisourea intermediate that is converted to a more stable active ester by the additive. Less potent than aminium salts for highly hindered systems and can have side reactions.[9] |
Base Selection: A non-nucleophilic organic base is required to facilitate the reaction.
-
N,N-Diisopropylethylamine (DIPEA): The most common choice. Use 2 equivalents relative to the amino acid.
-
2,4,6-Collidine: A slightly weaker, more sterically hindered base that can sometimes reduce side reactions.[6]
Experimental Protocol 1: High-Efficiency Coupling with HATU
This protocol is the primary recommendation for ensuring a successful and complete coupling of this compound.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-purity, amine-free N,N-Dimethylformamide (DMF)[6]
-
Manual SPPS reaction vessel or automated synthesizer[10]
Procedure (based on a 0.1 mmol synthesis scale):
-
Resin Preparation: Ensure the N-terminal Fmoc group of the preceding amino acid has been completely removed (typically with 20% piperidine in DMF) and the resin has been thoroughly washed with DMF (at least 5-7 times).[6]
-
Activation Solution Preparation (Pre-activation):
-
In a separate vial, dissolve this compound (4 equivalents; 0.4 mmol) and HATU (3.9 equivalents; 0.39 mmol) in DMF (~2 mL).
-
Add DIPEA (8 equivalents; 0.8 mmol) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the washed peptide-resin.
-
Agitate the mixture using a shaker or nitrogen bubbling at room temperature for 2 to 4 hours.
-
-
Monitoring the Reaction:
-
After the initial coupling time, take a small sample of resin beads (approx. 1-2 mg), wash them thoroughly with DMF and then Dichloromethane (DCM), and dry them.
-
Perform a qualitative ninhydrin (Kaiser) test.
-
Negative Result (beads are colorless/yellow): The coupling is complete. Proceed to Step 6.
-
Positive Result (beads are dark blue/purple): The coupling is incomplete. Proceed to Step 5.
-
-
-
Recoupling (if necessary):
-
Drain the reaction vessel.
-
Wash the resin with DMF (2 times).
-
Repeat steps 2 and 3 for a second coupling (a "double couple") for an additional 1-2 hours.
-
Perform a second ninhydrin test to confirm completion.
-
-
Final Washing:
-
Once the coupling is confirmed to be complete, drain the reaction vessel.
-
Wash the peptide-resin thoroughly with DMF (5-7 times) to remove all excess reagents and by-products.
-
The resin is now ready for the next Fmoc deprotection step in the sequence.
-
Workflow and Troubleshooting
Incomplete couplings are the primary challenge when working with sterically hindered residues. A systematic workflow for reaction monitoring and troubleshooting is essential for success.
Caption: Decision workflow for coupling sterically hindered amino acids.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Steric Hindrance: Insufficient reaction time or reagent potency. 2. Peptide Aggregation: The growing peptide chain collapses on the resin, blocking reactive sites.[7] 3. Poor Reagent Quality: Degradation of coupling reagents or use of non-amine-free DMF.[6] | 1a. Extend Reaction Time: Allow the initial coupling to proceed for up to 6 hours. 1b. Double Couple: Perform a second, fresh coupling as described in the protocol.[7] 2a. Change Solvents: Use a 1:1 mixture of DMF/DCM or incorporate NMP.[7] 2b. Microwave SPPS: Use microwave energy to disrupt aggregation and accelerate the reaction.[1] 3. Use Fresh Reagents: Prepare fresh solutions and use high-purity, sealed solvents. |
| Low Final Peptide Purity/Yield | 1. Premature Fmoc Deprotection: The Fmoc group can be partially cleaved by the base (DIPEA) during a very long coupling reaction.[11] 2. Furan Ring Degradation: Occurs during the final TFA cleavage step if insufficient scavengers are used. | 1. Minimize Coupling Time: Aim for the shortest effective coupling time by using potent activators like HATU. Avoid excessively long single couplings (>8 hours). 2. Optimize Cleavage: Use a scavenger cocktail appropriate for acid-sensitive residues during final cleavage (e.g., TFA/TIS/H₂O/EDT, 94:1:2.5:2.5). |
Conclusion
The successful incorporation of this compound into synthetic peptides is readily achievable with a well-considered strategy. The steric bulk of the residue necessitates the use of high-potency aminium/uronium coupling reagents, such as HATU, and extended reaction times or a double-coupling protocol. Diligent monitoring of reaction completion with the ninhydrin test is critical to ensuring high-fidelity synthesis. By implementing the protocols and troubleshooting logic outlined in this note, researchers can confidently utilize this valuable building block to advance their peptide-based research and development programs.
References
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Nowick Lab, UC Irvine.
- Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
- Solid Phase Peptide Synthesis (SPPS) explained. (2023). Bachem.
- SYNTHESIS NOTES. (n.d.). Aapptec Peptides.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Principles and Practice of Solid-Phase Peptide Synthesis. (n.d.). Oxford Academic.
- Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.).
- Side reactions in peptide synthesis. 11. Possible removal of the 9-fluorenylmethyloxycarbonyl group by the amino components during coupling. (n.d.).
- Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025). Request PDF.
Sources
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. bachem.com [bachem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. chempep.com [chempep.com]
Application Notes and Protocols: Recommended Coupling Reagents for Fmoc-(R)-3-Amino-4-(2-furyl)-butyric acid
Introduction: Navigating the Challenges of a Unique Building Block
Fmoc-(R)-3-Amino-4-(2-furyl)-butyric acid is a non-canonical amino acid that presents unique opportunities and challenges in solid-phase peptide synthesis (SPPS). As a β-amino acid, its backbone is extended by one carbon compared to the proteinogenic α-amino acids, leading to peptides (β-peptides) with distinct secondary structures and enhanced proteolytic stability. The presence of a furan ring in its side chain introduces a sterically bulky and chemically versatile moiety, capable of influencing peptide conformation and participating in various organic reactions.[1]
However, the very features that make this building block attractive also contribute to difficulties during peptide synthesis. The steric hindrance imposed by the furan group, combined with the generally lower reactivity of β-amino acids, can lead to slow and incomplete coupling reactions. This necessitates the careful selection of highly efficient coupling reagents to ensure high peptide purity and yield. This guide provides a detailed analysis of recommended coupling reagents, their mechanisms of action, and optimized protocols for the successful incorporation of this compound into peptide sequences.
Understanding the Coupling Challenge
The primary obstacle in coupling this compound is steric hindrance. The bulky furan side chain can physically obstruct the approach of the incoming amine to the activated carboxyl group. Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) alone, are often insufficient to overcome this steric barrier, leading to low coupling yields.[2] Therefore, more potent in-situ activating reagents are required. These reagents typically fall into two main categories: uronium/aminium salts and phosphonium salts .
The choice of coupling reagent is a critical parameter for success, and several powerful options have proven effective for sterically hindered amino acids.[3] This note will focus on the most effective and widely used classes of reagents:
-
Uronium/Aminium Salts: HATU and COMU
-
Phosphonium Salts: PyBOP
-
Carbodiimides with Additives: DIC/Oxyma
Recommended Coupling Reagents: A Comparative Analysis
The selection of a coupling reagent is often a balance of reactivity, cost, safety, and the potential for side reactions. For a challenging amino acid like this compound, high reactivity is paramount.
| Coupling Reagent/System | Class | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium Salt | High reactivity, effective for sterically hindered couplings.[1][4] | Can cause guanidinylation of the N-terminal amine if used in excess.[5] Based on potentially explosive HOAt. |
| COMU | Uronium Salt | Reactivity comparable to HATU, safer (Oxyma-based), byproducts are water-soluble.[4][6] | Can be more expensive than other options. |
| PyBOP | Phosphonium Salt | High reactivity, no risk of guanidinylation, effective for hindered couplings.[1] | Byproducts can sometimes be difficult to remove. |
| DIC/Oxyma | Carbodiimide + Additive | Cost-effective, Oxyma is a non-explosive and effective racemization suppressor.[1][6] | Generally less reactive than onium salts, may require longer coupling times. |
Mechanism of Action: A Deeper Dive
Understanding the mechanism by which these reagents activate the carboxylic acid is crucial for optimizing reaction conditions and troubleshooting. The primary goal of each reagent is to convert the carboxylic acid's hydroxyl group into a better leaving group, thus facilitating nucleophilic attack by the resin-bound amine.
Uronium/Aminium Salts: The Power of Activated Esters
HATU and COMU function by rapidly forming highly reactive activated esters. The choice of additive (HOAt in HATU, Oxyma in COMU) is critical to their efficacy.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) utilizes 1-hydroxy-7-azabenzotriazole (HOAt) as its leaving group. The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance, accelerating the coupling reaction and suppressing racemization.
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt that incorporates OxymaPure as the leaving group.[6] Oxyma is a safer and highly effective alternative to the potentially explosive HOBt and HOAt.[1][7]
Caption: Uronium/Aminium Salt Coupling Mechanism.
Phosphonium Salts: A Guanidinylation-Free Alternative
PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)) is a phosphonium salt that activates carboxylic acids to form HOBt esters.[1] A key advantage of phosphonium salts like PyBOP is that they do not possess the guanidinium substructure found in many uronium/aminium reagents, thus eliminating the risk of N-terminal capping by guanidinylation.
Caption: Phosphonium Salt (PyBOP) Coupling Mechanism.
Carbodiimides and Additives: The Classic Workhorse, Enhanced
The combination of a carbodiimide like DIC (N,N'-Diisopropylcarbodiimide) with an additive such as Oxyma provides a cost-effective and safe method for peptide coupling. DIC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. The additive (Oxyma) rapidly traps this intermediate to form a more stable, yet still reactive, Oxyma ester, which then couples with the amine.[1] This two-step activation minimizes side reactions and suppresses racemization.[1]
Experimental Protocols
The following protocols are designed for manual solid-phase peptide synthesis on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers. The primary solvent for all steps is N,N-Dimethylformamide (DMF), which is effective at swelling the resin and dissolving reagents.[8]
General Preparations:
-
Resin Swelling: Before the first coupling, swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Monitoring: The completeness of the coupling reaction can be monitored using a qualitative test for free primary amines, such as the Kaiser test.
Protocol 1: HATU Coupling
This protocol is recommended for its high reactivity and is particularly useful if other methods prove to be sluggish.
Reagents:
-
This compound (4 eq., 0.4 mmol)
-
HATU (3.9 eq., 0.39 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol)
-
DMF
Procedure:
-
Pre-activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA and allow the solution to pre-activate for 1-2 minutes.
-
Coupling: Add the pre-activated solution to the deprotected resin.
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. Due to the steric hindrance of the β-amino acid, a longer coupling time is recommended.
-
Washing: After the coupling is complete (as indicated by a negative Kaiser test), wash the resin thoroughly with DMF (5-7 times).
Protocol 2: COMU Coupling
COMU offers a safer, yet equally potent, alternative to HATU. Its byproducts are water-soluble, which can simplify purification in solution-phase synthesis, a benefit that is less critical but still notable in SPPS.[6]
Reagents:
-
This compound (4 eq., 0.4 mmol)
-
COMU (3.9 eq., 0.39 mmol)
-
DIPEA (8 eq., 0.8 mmol)
-
DMF
Procedure:
-
Pre-activation: Dissolve this compound and COMU in DMF. Add DIPEA and allow the solution to pre-activate for 1-2 minutes. A color change may be observed.[6]
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) upon completion.
Protocol 3: PyBOP Coupling
This protocol is an excellent choice to avoid the potential for guanidinylation side reactions while maintaining high reactivity.
Reagents:
-
This compound (4 eq., 0.4 mmol)
-
PyBOP (3.9 eq., 0.39 mmol)
-
DIPEA (8 eq., 0.8 mmol)
-
DMF
Procedure:
-
Pre-activation: In a separate vessel, dissolve this compound and PyBOP in DMF. Add DIPEA and pre-activate for 1-2 minutes.
-
Coupling: Add the activated solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF (5-7 times).
Protocol 4: DIC/Oxyma Coupling
This method is a reliable and cost-effective option, particularly when safety concerns regarding benzotriazole-based reagents are paramount.
Reagents:
-
This compound (4 eq., 0.4 mmol)
-
Oxyma Pure (4 eq., 0.4 mmol)
-
DIC (4 eq., 0.4 mmol)
-
DMF
Procedure:
-
Solution Preparation: In a reaction vessel, dissolve this compound and Oxyma in DMF.
-
Activation and Coupling: Add DIC to the solution and immediately add the mixture to the deprotected resin. Unlike onium salt methods, pre-activation is not typically performed separately; the activation and coupling occur in the same step.
-
Reaction: Agitate the reaction vessel for 3-6 hours at room temperature. This method may require a longer reaction time compared to HATU, COMU, or PyBOP.
-
Washing: Upon completion, wash the resin thoroughly with DMF (5-7 times).
Troubleshooting and Advanced Considerations
-
Incomplete Coupling: If a positive Kaiser test is observed after the recommended coupling time, a "double coupling" can be performed. This involves washing the resin and repeating the coupling protocol with a fresh solution of activated amino acid.
-
Elevated Temperatures: For extremely difficult couplings, gentle heating (e.g., 40-50 °C) or the use of microwave-assisted SPPS can significantly enhance reaction rates. However, this should be approached with caution as elevated temperatures can increase the risk of racemization.
-
Choice of Base: While DIPEA is the most common non-nucleophilic base used in onium salt-mediated couplings, for amino acids particularly prone to racemization, a weaker base like 2,4,6-collidine may be considered.[1]
-
Solvent Choice: While DMF is standard, in cases of severe peptide aggregation on the resin, alternative solvents like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and dichloromethane (DCM) might improve solvation and coupling efficiency.[9][10]
Conclusion
The successful incorporation of this compound into a peptide sequence is readily achievable with the appropriate selection of coupling reagents and optimized protocols. Due to the steric hindrance of this unique β-amino acid, highly efficient onium salts such as HATU , COMU , or the phosphonium salt PyBOP are strongly recommended. For a more economical and safer alternative, the DIC/Oxyma system provides a robust option, albeit with potentially longer reaction times. By understanding the underlying chemical principles and following the detailed protocols provided, researchers can confidently utilize this valuable building block to develop novel peptides with enhanced structural and functional properties.
References
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(10), 1336-1353. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Journal of Peptide Science, 17(5), 336-353. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Reddit. (2022). Solid Phase Peptide Synthesis Help. Retrieved from [Link]
-
Chakraborty, T. K., Jayaprakash, S., Diwan, P. V., Nagaraj, R., & Kunwar, A. C. (2000). Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids and a sugar diacid. The Journal of organic chemistry, 65(21), 7091–7101. [Link]
-
Packard, B. S., Kates, S. A., Fields, C. G., & Fields, G. B. (1996). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. International journal of peptide and protein research, 47(5), 384–390. [Link]
-
Wang, S., Wu, Y., Zhang, Y., & Liu, Y. (2014). Design and synthesis of a novel class of furan-based molecules as potential 20S proteasome inhibitors. Bioorganic & medicinal chemistry letters, 24(1), 324–327. [Link]
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Subirós-Funosas, R., Albericio, F., & El-Faham, A. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5650-5660. [Link]
-
ResearchGate. (2016). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Retrieved from [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. peptide.com [peptide.com]
- 5. people.uniurb.it [people.uniurb.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Fmoc-(R)-3-Amino-4-(2-furyl)-butyric Acid in the Design of Conformationally Constrained Peptides
Abstract
The rational design of peptides with predictable and stable three-dimensional structures is a cornerstone of modern drug discovery.[1][2][3] Conformationally constrained peptides often exhibit enhanced biological activity, increased metabolic stability, and improved receptor selectivity compared to their more flexible counterparts.[2][3] This guide provides an in-depth exploration of Fmoc-(R)-3-Amino-4-(2-furyl)-butyric acid, a unique non-canonical amino acid, and its application in the synthesis of structurally defined peptides. We will delve into the underlying principles of conformational constraint, the specific attributes of this γ-amino acid, detailed protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and methods for the structural characterization of the resulting peptides.
The Principle of Conformational Constraint: Why It Matters in Peptide Drug Design
Native peptides often suffer from significant therapeutic limitations, including susceptibility to proteolytic degradation and the existence of a vast ensemble of conformations in solution, only a fraction of which may be biologically active. By introducing specific structural modifications, we can restrict the conformational freedom of a peptide, effectively "locking" it into a bioactive shape.[2][3] This pre-organization can lead to a lower entropic penalty upon binding to its target, resulting in higher affinity and potency.[3]
The incorporation of unnatural amino acids (UAAs) is a powerful strategy to achieve this.[2][4] γ-Amino acids, such as this compound, extend the peptide backbone, creating unique folding patterns and stabilizing secondary structures like helices and turns that are not readily accessible to standard α-amino acids.[1][5]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. γ-AApeptides as a new class of peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Guide: Overcoming Low Coupling Efficiency of Fmoc-(R)-3-Amino-4-(2-furyl)-butyric Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered, non-canonical amino acid, Fmoc-(R)-3-Amino-4-(2-furyl)-butyric acid. Our goal is to provide a comprehensive resource that not only offers solutions but also explains the underlying chemical principles to empower you in your experimental design.
Technical Deep Dive: Understanding the Challenge
The low coupling efficiency of this compound stems from a combination of structural factors that impede the standard amide bond formation process in Fmoc-SPPS. Unlike proteinogenic α-amino acids, this molecule is a β-amino acid, and the presence of a bulky furan ring proximate to the reactive centers introduces significant steric hindrance.[1]
Key Contributing Factors:
-
Steric Hindrance: The primary obstacle is the sheer bulk of the molecule. The furan ring attached to the carbon adjacent to the β-amino group physically blocks the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support.[2][3]
-
β-Amino Acid Structure: The amine group is located on the β-carbon, which is one carbon further from the carboxyl group compared to standard α-amino acids. This alters the geometry and can reduce the nucleophilicity of the reacting amine, making the coupling reaction inherently slower.[1]
-
Peptide Aggregation: Sequences containing multiple bulky and hydrophobic residues are prone to forming secondary structures on the resin.[4] This aggregation can cause the resin to shrink and physically prevent reagents from accessing the reactive sites, leading to failed deprotection and coupling steps.[4]
Below is a diagram illustrating the structural challenges of the molecule.
Caption: Structural sources of steric hindrance in this compound.
Frequently Asked Questions (FAQs)
Q1: My standard HBTU/HOBt coupling protocol failed for this amino acid. Why?
A: HBTU/HOBt protocols, while robust for most standard amino acids, often lack the reactivity needed for severely hindered couplings.[5] These reagents form OBt-active esters, which may not be potent enough to overcome the significant steric hindrance presented by the furan ring and the β-amino acid structure. For such "difficult" couplings, more powerful activating agents are required.[5][6]
Q2: After a 60-minute coupling, my Kaiser test is still strongly positive (blue beads). What is the most immediate and effective action?
A: The most direct and often successful immediate action is to perform a "double coupling".[2][3] This involves draining the reaction vessel and repeating the coupling step with a fresh solution of the activated amino acid without an intermediate deprotection step. This second coupling period helps drive the reaction to completion.
Q3: Does the furan ring itself participate in unwanted side reactions during coupling?
A: Under standard Fmoc-SPPS coupling conditions (using aminium/phosphonium salts and a tertiary base in DMF), the furan ring is generally stable and does not participate in side reactions.[7][8] The furan moiety can engage in reactions like Diels-Alder cycloadditions, but these typically require specific reagents and conditions not present during a standard coupling cycle.[7][9] The primary issue it presents is steric, not reactive.
Q4: My resin beads are clumping and shrinking after adding this residue. What is happening?
A: This is a classic sign of on-resin peptide aggregation.[4] The incorporation of this large, hydrophobic residue can cause the growing peptide chains to fold and interact with each other, leading to poor solvation, resin collapse, and inaccessible reactive sites. This will severely inhibit both subsequent coupling and Fmoc-deprotection steps.
Troubleshooting Guide: A Systematic Approach
When encountering low coupling efficiency, a systematic approach is crucial. The following decision tree and detailed explanations will guide you through resolving the issue.
Caption: Troubleshooting decision tree for incomplete coupling.
Issue: Incomplete Coupling (Positive Kaiser Test)
1. Immediate Action: Double Coupling
This should be your first intervention. It is resource-efficient and highly effective for moderately difficult couplings.
-
Rationale: A single coupling may reach 80-95% completion. A second exposure to fresh reagents can push the remaining free amines to react, achieving >99% completion.[2]
-
Protocol: After the first coupling time has elapsed, drain the reaction vessel. Immediately add a freshly prepared solution of activated this compound and allow the reaction to proceed for the same duration as the first coupling.
2. Escalated Action: Upgrade Coupling Reagents
If double coupling is insufficient, the activating chemistry itself must be enhanced.
-
Rationale: Reagents like HATU, HCTU, and COMU generate OAt or Oxyma-based active esters. These esters are significantly more reactive than the OBt esters formed by HBTU, providing the kinetic push needed to overcome high steric barriers.[5][6][10] COMU has the added benefits of being safer, more soluble, and suitable for green chemistry approaches.[10][11]
| Reagent | Activating Additive | Active Ester Formed | Relative Reactivity & Use Case |
| HBTU/TBTU | HOBt | OBt Ester | Standard: Good for most α-amino acids. May fail on hindered residues. |
| HATU | HOAt | OAt Ester | High: Excellent for hindered amino acids and on-resin cyclization. The pyridine nitrogen in HOAt provides anchimeric assistance.[5] |
| HCTU | 6-Cl-HOBt | 6-Cl-OBt Ester | High: More reactive than HBTU due to the electron-withdrawing chloro-group. |
| COMU | OxymaPure® | Oxyma Ester | Very High: Reactivity comparable to HATU. Safer, better solubility, and reduces potential for racemization.[6][10] |
3. Escalated Action: Modify Reaction Conditions
-
Increase Reaction Time: For difficult couplings, a standard 60-90 minute reaction time may be insufficient. Extend the coupling time to 2-4 hours, or even overnight for extremely challenging cases.[12]
-
Increase Reagent Concentration: Increasing the molarity of the amino acid and coupling reagents in the solvent (e.g., from 0.2 M to 0.5 M) can accelerate the bimolecular reaction.[2]
-
Elevate Temperature: For automated synthesizers equipped with heating, performing the coupling at an elevated temperature (e.g., 50-75°C) can provide the necessary activation energy. Microwave-assisted SPPS is particularly effective at accelerating difficult couplings.[13]
Issue: Persistent Low Yield & Resin Clumping (Aggregation)
If the above strategies fail, the root cause is likely severe peptide aggregation on the solid support.
-
Solution: Change the Primary Solvent.
-
Rationale: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that can still permit the formation of inter-chain hydrogen bonds that lead to aggregation. Solvents like N-Methyl-2-pyrrolidone (NMP) or mixtures such as DMF/DMSO (1:1) are more effective at disrupting secondary structures and keeping peptide chains solvated and accessible.[4]
-
Implementation: Before coupling the difficult residue, perform the final washes of the deprotection step with the new solvent (e.g., NMP). Dissolve the amino acid and coupling reagents in NMP and perform the coupling in this new solvent system.
-
Recommended Protocols
The following protocols are designed to provide a robust starting point for successfully incorporating this compound.
Protocol 1: Standard SPPS Coupling Cycle Workflow
This diagram outlines the fundamental steps of a single amino acid addition in Fmoc-SPPS.
Caption: Standard workflow for one cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: High-Efficiency Coupling of this compound
This protocol incorporates best practices for difficult couplings and should be used as the default method for this residue.
Assumptions: 0.1 mmol scale synthesis on a standard solid-phase resin (e.g., Rink Amide).
Reagents:
-
This compound (4 eq., 0.4 mmol)
-
HATU (3.9 eq., 0.39 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol)
-
Anhydrous, amine-free DMF or NMP (as needed)
Procedure:
-
Pre-activation: In a separate vessel, dissolve this compound and HATU in DMF (or NMP). Add DIPEA and allow the solution to pre-activate for 5-10 minutes at room temperature. The solution may change color.
-
Resin Preparation: Ensure the resin has been fully deprotected (verified by a positive Kaiser test on a small sample of beads before this cycle) and washed thoroughly with DMF.
-
First Coupling: Add the pre-activated amino acid solution to the reaction vessel containing the resin. Agitate via nitrogen bubbling or orbital shaking for 2 hours at room temperature.
-
Intermediate Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3 x volume).
-
Monitoring: Take a small sample of resin beads (~1-2 mg), wash them with ethanol, and perform a Kaiser test.
-
If Negative (yellow): The coupling is complete. Proceed to the final wash (Step 8).
-
If Positive (blue/purple): The coupling is incomplete. Proceed to the double coupling (Step 6).
-
-
Second Coupling (Double Coupling): Prepare a fresh solution of activated amino acid as described in Step 1. Add this solution to the reaction vessel and agitate for another 2 hours.
-
Final Monitoring: Drain the vessel, wash with DMF, and perform a second Kaiser test. The test should now be negative. If it remains positive, consider capping unreacted amines with acetic anhydride before proceeding to the next deprotection, and investigate potential aggregation issues.
-
Final Wash: Once coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and prepare for the next Fmoc-deprotection cycle.
By employing these advanced reagents, extended reaction times, and systematic troubleshooting steps, researchers can reliably overcome the challenges associated with this compound and successfully synthesize their target peptides.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Available at: [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available at: [Link]
-
Biotage. (2023). Using double coupling to improve your peptide synthesis. Available at: [Link]
-
Magaji, M. A., Chen, B., & Robertson, C. C. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 5), 486-491. Available at: [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available at: [Link]
-
Hoogewijs, K., et al. (2013). Exploiting Furan's Versatile Reactivity in Reversible and Irreversible Orthogonal Peptide Labeling. Bioconjugate Chemistry, 24(6), 998-1002. Available at: [Link]
-
Nowick Laboratory, UC Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2). Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2024). The Furan Moiety: Novel Properties of this compound in Chemical Research. Available at: [Link]
-
Van Heke, K., et al. (2019). Furan-modified peptides for crosslinking to GPCRs. Ghent University Library. Available at: [Link]
-
Prothero, S. (2021). Solid phase peptide synthesis help. Reddit. Available at: [Link]
-
Al-Warhi, T., et al. (2012). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69. Available at: [Link]
-
Synpeptide. (n.d.). How to Optimize Peptide Synthesis? Available at: [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. nbinno.com [nbinno.com]
- 8. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 9. researchgate.net [researchgate.net]
- 10. bachem.com [bachem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
Technical Support Center: Fmoc-(R)-3-Amino-4-(2-furyl)-butyric Acid Deprotection
Welcome to the technical support center for peptide and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the deprotection of Fmoc-(R)-3-Amino-4-(2-furyl)-butyric acid. As a non-canonical amino acid with significant steric bulk adjacent to the nitrogen, its complete deprotection presents unique challenges. This resource is designed to equip you with the expertise to navigate these complexities and ensure the successful synthesis of your target molecules.
Troubleshooting Guide: Incomplete Fmoc Deprotection
Researchers often encounter incomplete removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from (R)-3-Amino-4-(2-furyl)-butyric acid. This section provides a structured approach to diagnosing and resolving this critical issue.
Question: My HPLC and Mass Spectrometry data indicate a significant amount of unreacted Fmoc-protected amino acid after the deprotection step. What is the primary cause?
Answer: The most probable cause is steric hindrance. The bulky 2-furyl group in close proximity to the β-amino group can physically obstruct the approach of the piperidine base to the acidic proton on the fluorene ring. This spatial inhibition slows down the kinetics of the deprotection reaction, leading to incomplete removal under standard conditions.[1]
The Fmoc deprotection proceeds via a two-step E1cB (Elimination Unimolecular conjugate Base) mechanism.[1][2] First, a base abstracts the acidic proton at the C9 position of the fluorene ring. This is followed by a β-elimination that liberates the free amine and dibenzofulvene (DBF). The DBF is then scavenged by the base (e.g., piperidine) to form a stable adduct.[1][2] Steric hindrance primarily affects the initial proton abstraction step.
Question: How can I overcome the steric hindrance and improve the efficiency of my Fmoc deprotection?
Answer: To enhance deprotection efficiency, a multi-faceted approach involving modification of the reaction conditions and reagents is recommended.
1. Extended Reaction Time and Repetitive Cycles:
The most straightforward initial approach is to increase the exposure of the protected amino acid to the deprotection solution.
-
Standard Protocol: Typically involves a single treatment with 20% piperidine in DMF for 7-10 minutes.[3]
-
Modified Protocol for Hindered Residues:
-
Increase the deprotection time to 20-30 minutes.
-
Alternatively, perform two or three shorter deprotection cycles (e.g., 3 x 10 minutes) with fresh reagent for each cycle. This helps to drive the equilibrium towards the deprotected product by removing the dibenzofulvene-piperidine adduct.
-
2. Elevated Temperature:
Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.
-
Recommendation: Perform the deprotection at a moderately elevated temperature, for instance, 35-40°C.
-
Caution: Be mindful of potential side reactions at higher temperatures, such as racemization or degradation of sensitive residues elsewhere in your sequence. Careful monitoring is essential.
3. Alternative, Stronger Base Systems:
When standard piperidine protocols are insufficient, employing a more potent basic system can be highly effective.
-
DBU/Piperidine Co-base System: The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine is a well-established method for deprotecting sterically hindered amino acids.[4] DBU is a stronger, non-nucleophilic base that can more effectively abstract the acidic proton, while piperidine acts as a scavenger for the liberated dibenzofulvene.
-
Recommended Solution: A solution of 2% DBU and 2-5% piperidine in DMF or NMP.[4] The lower concentration of piperidine is sufficient for scavenging purposes when DBU is present.
-
| Deprotection Reagent | Concentration | Typical Time | Advantages | Disadvantages |
| Piperidine | 20% in DMF | 7-10 min | Standard, well-characterized | Inefficient for sterically hindered residues |
| Piperidine (Extended) | 20% in DMF | 20-30 min or 2-3 cycles | Simple modification | Longer reaction times |
| DBU/Piperidine | 2% DBU, 2-5% Piperidine in DMF/NMP | 5-15 min | Highly effective for hindered residues | DBU is a strong base, potential for side reactions |
Frequently Asked Questions (FAQs)
Q1: Can I use a different solvent for the deprotection?
A1: Yes, the choice of solvent can influence deprotection efficiency. N,N-Dimethylformamide (DMF) is the most common solvent due to its excellent solvating properties for both the peptide-resin and the reagents.[1] N-Methyl-2-pyrrolidone (NMP) is another suitable polar aprotic solvent that can be used interchangeably and in some cases, may offer superior performance, particularly for sequences prone to aggregation.[2][5]
Q2: How can I monitor the completion of the deprotection reaction in real-time?
A2: Monitoring the reaction is crucial for optimizing your protocol. Several methods can be employed:
-
UV-Vis Spectroscopy: The formation of the dibenzofulvene-piperidine adduct can be monitored by UV-Vis spectroscopy, as it has a characteristic absorbance maximum around 301 nm.[6] A plateau in the absorbance indicates the completion of the reaction.
-
Qualitative Ninhydrin (Kaiser) Test: This is a simple colorimetric test performed on a small sample of the resin. A positive result (blue color) indicates the presence of a free primary amine, signifying successful deprotection. However, this test is not suitable for N-substituted amino acids or for secondary amines like proline.
-
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): For a definitive assessment, a small sample of the resin can be cleaved, and the resulting material analyzed by HPLC and MS.[1][4] This will provide a quantitative measure of the ratio of deprotected to protected material.
Q3: Are there any side reactions to be aware of during the deprotection of this compound?
A3: While the primary challenge is incomplete deprotection, prolonged exposure to basic conditions can lead to side reactions, especially if other sensitive residues are present in your sequence. These can include:
-
Diketopiperazine formation: This can occur with dipeptides, particularly at elevated temperatures.[6]
-
Aspartimide formation: If aspartic acid is present, it can cyclize to form an aspartimide under basic conditions.[6]
It is crucial to balance the need for more forcing deprotection conditions with the potential for these side reactions.
Experimental Protocols
Protocol 1: Enhanced Piperidine Deprotection
-
Swell the this compound-loaded resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture at room temperature for 30 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
Proceed with the next coupling step or perform a qualitative test to confirm deprotection.
Protocol 2: DBU/Piperidine Deprotection
-
Swell the this compound-loaded resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add a solution of 2% DBU and 5% piperidine in DMF to the resin.
-
Agitate the mixture at room temperature for 10-15 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
Proceed with the next coupling step.
Protocol 3: HPLC Monitoring of Deprotection
-
After the deprotection step and washing, take a small sample of the resin (approx. 2-5 mg).
-
Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.
-
Precipitate the cleaved peptide with cold diethyl ether.
-
Centrifuge and decant the ether.
-
Dissolve the peptide pellet in a suitable solvent (e.g., 50% acetonitrile/water).
-
Analyze the sample by reverse-phase HPLC, monitoring at 220 nm and 260 nm. The Fmoc-protected species will have a distinct retention time and a characteristic absorbance at 260 nm due to the fluorenyl group.
Visualizations
Caption: The E1cB mechanism of Fmoc deprotection.
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
References
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UC Irvine. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 26(5), 1453. [Link]
-
Fields, G. B. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (pp. 17–27). Humana Press. [Link]
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
-
Yang, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(9), 7833–7840. [Link]
-
Fields, C. G., & Fields, G. B. (1991). Solvation effects in solid-phase peptide synthesis. Journal of the American Chemical Society, 113(11), 4202–4207. [Link]
Sources
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. renyi.hu [renyi.hu]
steric hindrance issues with Fmoc-(R)-3-Amino-4-(2-furyl)-butyric acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Fmoc-(R)-3-Amino-4-(2-furyl)-butyric acid . This resource is designed for researchers, scientists, and drug development professionals who are incorporating this unique amino acid into their peptide synthesis workflows. Our goal is to provide in-depth, field-proven insights to help you anticipate and resolve experimental challenges, particularly those arising from the compound's inherent steric properties.
Introduction: Understanding the Challenge
This compound is a valuable building block for creating structurally modified peptides with potentially enhanced biological activity and stability.[1] Its structure, however, presents a distinct challenge in solid-phase peptide synthesis (SPPS). The combination of the bulky N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group and the rigid, planar furan side chain creates significant steric hindrance around the carboxylic acid's reaction center.
This guide provides a structured approach to troubleshooting the common issues encountered when using this sterically demanding amino acid.
Troubleshooting Guide: Overcoming Steric Hindrance
We have structured this guide around the key stages of a standard SPPS cycle where issues are most likely to arise.
Issue 1: Slow or Incomplete Coupling Reactions
Question: Why is my coupling reaction with this compound failing to go to completion, even with extended reaction times?
Answer: This is the most common problem and is a direct consequence of steric hindrance. The bulky Fmoc group and the furan side chain physically obstruct the approach of the activated carboxyl group to the deprotected N-terminal amine of the resin-bound peptide. This slows down the reaction kinetics significantly, often leading to incomplete acylation. Standard coupling reagents like HBTU or TBTU may be insufficient to overcome this energy barrier effectively.[2]
Visualizing the Steric Clash
The diagram below illustrates how the bulky groups create a "shield" around the reactive carboxylate, impeding the approach of the resin-bound amine.
Caption: Workflow for troubleshooting incomplete Fmoc deprotection.
Recommended Solutions & Protocols
-
Extended Deprotection: Increase the deprotection time. Instead of a single 10-15 minute treatment, use two treatments of 15-20 minutes each.
-
Use a Stronger Base: Add 1-2% (v/v) of 1,8-Diazabicycloundec-7-ene (DBU) to your standard 20% piperidine in DMF solution. DBU is a stronger, non-nucleophilic base that can improve deprotection efficiency.
-
Disrupt Aggregation:
-
Solvent Choice: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which is a better solvent for disrupting secondary structures. [3] * Chaotropic Agents: Adding chaotropic salts like LiCl (0.5 M) to the coupling or deprotection solutions can help break up hydrogen bonds causing aggregation.
-
Issue 3: Furan Ring Side Reactions
Question: Are there any specific side reactions I should be aware of concerning the furan ring itself, especially during final cleavage?
Answer: Yes. The furan moiety is an electron-rich aromatic system that is sensitive to strong acids. [4][5]During the final trifluoroacetic acid (TFA) cleavage step, the furan ring can be protonated, leading to ring-opening, polymerization, or electrophilic attack by carbocations generated from other side-chain protecting groups (e.g., tert-butyl cations). [5]This can result in significant degradation of the final peptide product.
Recommended Solution: Optimized Cleavage
To prevent these side reactions, it is crucial to use a cleavage cocktail that contains effective scavengers to trap reactive electrophiles.
Protocol: Furan-Protecting Cleavage Cocktail
-
Reagent Mixture (Reagent R):
-
TFA: 90%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 3%
-
Anisole: 2%
-
-
Procedure:
-
Prepare the peptide-resin in a reaction vessel.
-
Add the chilled cleavage cocktail to the resin (approx. 10 mL per 100 mg of resin).
-
Agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of ice-cold diethyl ether.
-
Centrifuge, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the steric hindrance in this molecule? The steric bulk comes from two sources: the large, rigid, and non-planar Fmoc group attached to the nitrogen, and the furan ring attached to the beta-carbon of the butyric acid backbone. [1]This combination creates a crowded environment around the alpha-carbon and the carboxyl group, hindering chemical reactions at these sites.
Q2: How should I store and handle this compound? Like most Fmoc-amino acids, it should be stored at 2-8°C in a tightly sealed container to protect it from moisture. [1]It is stable under these conditions for extended periods.
Q3: Can the furan moiety participate in other reactions on the resin? The furan ring can potentially participate in Diels-Alder reactions or undergo electrophilic aromatic substitution. [4]While unlikely under standard SPPS conditions (which are generally mild before the final cleavage), it's important to be aware of this reactivity if you plan any on-resin modifications using electrophilic reagents.
Q4: Does the incorporation of this amino acid affect the final peptide's conformation? Yes, significantly. The structure of this β-amino acid derivative is known to promote the formation of beta-turns and other defined secondary structures in peptides, which can be highly desirable for designing peptidomimetics with specific receptor binding properties. [1]
References
-
MySkinRecipes. Fmoc-(R)-3-amino-4-(4-methyl-phenyl)-butyric acid. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Furan Moiety: Novel Properties of this compound in Chemical Research. [Link]
-
Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International Journal of Peptide and Protein Research, 43(1), 1–9. [Link]
-
Katritzky, A. R., et al. (1998). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 63(26), 9687–9689. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Fields, G. B. Methods for Removing the Fmoc Group. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. [Link]
-
Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
Sources
troubleshooting Fmoc-(R)-3-Amino-4-(2-furyl)-butyric acid solubility in DMF
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for troubleshooting solubility issues with Fmoc-(R)-3-Amino-4-(2-furyl)-butyric acid in Dimethylformamide (DMF). This resource is designed for researchers, chemists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). We will explore the underlying reasons for common solubility challenges and provide validated, step-by-step protocols to ensure your synthesis proceeds efficiently.
Understanding the Challenge: The Physicochemical Nature of this compound
This compound is a non-canonical amino acid derivative prized for introducing unique structural and electronic properties into novel peptides. However, its distinct structure presents a specific set of challenges in standard SPPS workflows, primarily concerning its solubility.
The molecule's behavior is governed by three key components:
-
The Fmoc Group: This large, hydrophobic fluorenylmethoxycarbonyl protecting group is essential for the SPPS workflow but significantly decreases solubility in polar solvents.[1][2]
-
The Furyl Side Chain: The furan ring is a heterocyclic aromatic moiety. While it contributes to the molecule's unique properties, its flat, aromatic nature can promote intermolecular interactions (e.g., π-stacking), potentially leading to aggregation and reduced solubility.[3]
-
The Amino Acid Backbone: The core butyric acid structure is relatively standard, but its overall solubility is heavily influenced by the large Fmoc and functional furyl groups.
These structural features mean that achieving a clear, homogenous solution in DMF—the workhorse solvent of SPPS—can sometimes be difficult, hindering efficient activation and coupling.[4]
Frequently Asked Questions & Troubleshooting Guides
Q1: My this compound is not dissolving in DMF at my target concentration. What are the immediate steps I should take?
A1: Immediate Actions for Dissolution Failure
When you observe poor solubility, it is crucial to follow a systematic, gentle approach to avoid potential degradation of the amino acid derivative. The primary culprits are often solvent quality, insufficient solvation energy, or early-stage aggregation.
Initial Troubleshooting Workflow
The following diagram outlines the logical progression of immediate actions to take when encountering solubility issues.
Caption: Initial troubleshooting workflow for solubility issues.
Experimental Protocol 1: Systematic Solubilization
-
Verify Solvent Quality: Confirm you are using high-purity, peptide-synthesis grade, anhydrous DMF. DMF can degrade over time to produce dimethylamine, which can cause premature Fmoc deprotection.[5] Ensure the solvent is free of amines.
-
Mechanical Agitation: Securely cap the vial and vortex the solution vigorously for 1-2 minutes. This initial input of mechanical energy is often sufficient for moderately soluble compounds.
-
Sonication: If vortexing is insufficient, place the vial in a bath sonicator for 5-10 minutes. The high-frequency sound waves provide localized energy to break up intermolecular forces and crystal lattice energy, promoting solvation without excessive heat.
-
Gentle Warming: As a final step, gently warm the solution to 35-40°C for 5-10 minutes with intermittent swirling. Avoid high temperatures, as they can accelerate the degradation of both the Fmoc-amino acid and the DMF solvent.
If the compound remains insoluble after this sequence, proceed to the advanced troubleshooting sections below.
Q2: How critical is DMF quality, and what are the best practices for its use?
A2: The Paramount Importance of Solvent Integrity
The quality of your DMF is one of the most critical, yet often overlooked, variables in SPPS. Low-quality or aged DMF directly compromises synthesis success.
Causality of Failure:
-
Amine Contamination: DMF degrades into dimethylamine and formic acid. Dimethylamine is a base that can cause undesired, premature removal of the Fmoc protecting group, leading to deletion sequences or side reactions.[5]
-
Water Content: The presence of water alters the polarity of the solvent and can hydrolyze activated esters, reducing coupling efficiency.
Data Presentation: DMF Grade and Handling Recommendations
| Feature | Recommendation | Rationale & Scientific Insight |
| Grade | Peptide Synthesis Grade or equivalent (e.g., <0.001% dimethylamine, <150 ppm water) | Ensures minimal side reactions from contaminants. Standard reagent grade is insufficient for reliable peptide synthesis. |
| Storage | Store under an inert atmosphere (Argon or Nitrogen). | Prevents absorption of atmospheric moisture and CO2, and minimizes oxidative degradation. |
| Handling | Use a syringe to withdraw solvent from a septum-sealed bottle. | Avoids repeatedly opening the bottle to the atmosphere. |
| Additives | Consider adding amine-scavenging packs to bulk solvent containers 24 hours before use. | Proactively removes trace amine impurities that form during storage.[6] |
| Shelf Life | Do not use DMF from a previously opened bottle that is more than a few months old, especially if not stored under inert gas. | Degradation is time-dependent. For critical syntheses, fresh or freshly purified solvent is always the best practice.[5] |
Q3: If physical methods fail, can I use a co-solvent with DMF to improve solubility?
A3: Leveraging Co-solvents for Enhanced Solvation
Yes, using a co-solvent is a standard and highly effective strategy for dissolving difficult Fmoc-amino acids. The goal is to modify the polarity of the solvent system to better match the solute. For a molecule with a large hydrophobic Fmoc group and a polar backbone, a mixture of solvents often performs better than a single one.[7]
Scientific Rationale:
-
N-Methyl-2-pyrrolidone (NMP): NMP is a more powerful and slightly less polar solvent than DMF. It is excellent at solvating protected amino acids and peptide chains and is often considered a superior solvent for SPPS, though it is more expensive.[5][7]
-
Dichloromethane (DCM): DCM is a less polar solvent that is particularly effective at solvating the bulky, hydrophobic Fmoc group.[7] Adding a small percentage of DCM can significantly enhance the solubility of the Fmoc-amino acid derivative.[8]
Data Presentation: Comparison of Key SPPS Solvents
| Solvent | Polarity Index | Key Advantages | Key Disadvantages |
| DMF | 6.4 | Good all-around solvent, cost-effective. | Prone to degradation; may not be strong enough for some hydrophobic compounds.[5] |
| NMP | 6.5 | Excellent solvating power, improves coupling yields. | More expensive; can increase decomposition of Fmoc-amino acids over extended periods.[5] |
| DCM | 3.1 | Excellent at dissolving hydrophobic protecting groups. | Poor at solvating growing peptide chains; can react with piperidine.[5][7] |
Experimental Protocol 2: Co-solvent Screening
-
Prepare the Amino Acid: Weigh the required amount of this compound into a clean vial.
-
Initial DMF Addition: Add approximately 70-80% of the final target volume of DMF.
-
Titrate with Co-solvent: While vortexing or stirring, add the co-solvent (NMP or DCM) dropwise or in small aliquots.
-
Recommended Starting Point (DMF/DCM): Begin with a 9:1 (v/v) mixture and adjust as needed.
-
Recommended Starting Point (DMF/NMP): Begin with a 1:1 (v/v) mixture. In many cases, NMP can be used as a complete replacement for DMF.[5]
-
-
Apply Gentle Energy: If necessary, use the sonication and gentle warming steps described in Protocol 1 to achieve full dissolution.
-
Proceed to Activation: Once a clear solution is obtained, proceed immediately to the activation and coupling steps. Do not store the amino acid solution for extended periods, especially in NMP.[5]
Q4: Are there alternative solvents I can use if DMF and its co-solvents are ineffective or undesirable?
A4: Exploring Modern, Greener Alternatives in SPPS
The field of peptide synthesis is actively moving towards more sustainable and often more effective solvent systems.[9] If you continue to face challenges or wish to modernize your protocols, several "green" solvents have been validated for SPPS and demonstrate excellent solvating properties.
-
2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent that has shown great promise as a replacement for DMF and DCM in many SPPS steps.[4] It may require slightly elevated temperatures (e.g., 40°C) for optimal deprotection and coupling steps.[4]
-
PolarClean (ethyl-5-(dimethylamino)-2-methyl-5-oxopentanoate): A novel green solvent reported to have excellent solubility profiles for all standard Fmoc-amino acids and coupling reagents.[10]
-
Dipropyleneglycol dimethylether (DMM): A biodegradable solvent with low toxicity that has been successfully demonstrated as a valuable alternative to DMF in all steps of SPPS.[9]
Adopting these solvents requires more significant protocol validation but can offer superior performance for difficult sequences and improve the overall safety and environmental profile of your work.
References
-
Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
CEM Corporation. Solvents for Solid Phase Peptide Synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Furan Moiety: Novel Properties of this compound in Chemical Research. [Link]
-
Al Musaimi, O., et al. (2016). Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. ACS Sustainable Chemistry & Engineering. [Link]
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]
-
ResearchGate. (2019). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. [Link]
-
Al-Haque, S., et al. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). RSC Chemical Biology. [Link]
-
IERARDI, D., et al. (2023). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. Molecules. [Link]
-
de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
-
Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. [Link]
-
Zhang, W., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters. [Link]
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. biotage.com [biotage.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Conformational Impact of Fmoc-(R)-3-Amino-4-(2-furyl)-butyric Acid in Peptide Design
For researchers, medicinal chemists, and drug development professionals, the rational design of peptides with specific, stable conformations is a cornerstone of modern therapeutic innovation. The introduction of non-natural amino acids into peptide sequences is a powerful strategy to modulate their structure, stability, and biological activity. This guide provides an in-depth technical comparison of Fmoc-(R)-3-Amino-4-(2-furyl)-butyric acid, a unique β-amino acid, and its impact on peptide conformation relative to other non-natural amino acids. We will explore the underlying principles, present comparative experimental data, and provide detailed protocols for the synthesis and analysis of peptides containing these valuable building blocks.
The Critical Role of Conformation in Peptide Function
The biological activity of a peptide is intrinsically linked to its three-dimensional structure. Specific conformations, such as α-helices, β-sheets, and turns, are often required for effective binding to biological targets like receptors and enzymes. However, short, natural peptides are often conformationally flexible in solution, which can lead to reduced binding affinity and susceptibility to proteolytic degradation. The incorporation of non-natural amino acids is a key strategy to overcome these limitations by constraining the peptide backbone into a desired bioactive conformation.[1]
Introducing this compound: A Unique Building Block
This compound is a non-natural β-amino acid distinguished by two key structural features: a β-amino group and a furan-containing side chain.
-
The β-Amino Acid Backbone: The additional methylene group in the backbone of β-amino acids, compared to their α-amino acid counterparts, imparts a greater degree of conformational stability. Peptides composed of β-amino acids, or β-peptides, are known to form stable secondary structures, including various types of helices and turns, even in short sequences.[2] This inherent propensity to fold is a significant advantage in the design of peptidomimetics. Furthermore, the β-peptide backbone is resistant to degradation by many common proteases, enhancing the in vivo stability of peptide-based therapeutics.
-
The Furan Side Chain: The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. Its incorporation into the side chain of an amino acid introduces unique steric and electronic properties. The furan moiety can influence peptide solubility, lipophilicity, and potential for specific interactions with biological targets.[3] Its aromatic nature can also lead to stacking interactions, further influencing the local and global conformation of the peptide.
Comparative Conformational Analysis
To understand the specific impact of this compound on peptide conformation, we will compare it with two other classes of non-natural amino acids: an acyclic aromatic β-amino acid (β-homophenylalanine) and a constrained cyclic β-amino acid.
Experimental Design for Comparison
A model hexapeptide sequence can be synthesized with the non-natural amino acid of interest incorporated at a central position. A suitable model sequence could be Ac-Ala-Ala-X-Ala-Ala-Ala-NH₂, where 'X' is the non-natural amino acid. This allows for the evaluation of the conformational preference induced by the 'X' residue in a relatively neutral helical or random coil-promoting context.
Sources
A Senior Application Scientist's Guide to Receptor Binding Affinity of Peptides with Fmoc-(R)-3-Amino-4-(2-furyl)-butyric acid
Introduction: The Quest for Enhanced Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a unique and powerful class of therapeutics. Their high specificity and potency offer significant advantages over traditional small molecules. However, native peptides often suffer from poor metabolic stability and limited oral bioavailability. The incorporation of unnatural amino acids (UAAs) has emerged as a cornerstone strategy to overcome these limitations, allowing for the fine-tuning of a peptide's pharmacological profile.[1] Among the vast arsenal of available UAAs, those containing heterocyclic moieties, such as furan, have garnered considerable interest for their potential to modulate receptor binding affinity and introduce novel biological activities.
This guide provides a comprehensive comparison of peptides incorporating the furan-containing UAA, Fmoc-(R)-3-Amino-4-(2-furyl)-butyric acid , with other peptide alternatives. We will delve into the rationale behind its use, present supporting experimental data where available, and provide detailed protocols for the synthesis and evaluation of such modified peptides. Our focus will be on elucidating how the unique structural and electronic properties of the furan ring can be leveraged to enhance peptide-receptor interactions.
The Furan Moiety: A Privileged Scaffold in Medicinal Chemistry
The furan ring is a five-membered aromatic heterocycle that is present in numerous biologically active compounds.[2] Its incorporation into peptide scaffolds can influence receptor binding through several mechanisms:
-
Conformational Constraint: The rigid furan ring can restrict the conformational flexibility of the peptide backbone, pre-organizing it into a bioactive conformation that is favorable for receptor binding.
-
Hydrogen Bonding: The oxygen atom in the furan ring can act as a hydrogen bond acceptor, forming additional interactions with the receptor's binding pocket.
-
Hydrophobic and Aromatic Interactions: The furan ring can engage in hydrophobic and π-π stacking interactions with aromatic residues in the receptor, contributing to the overall binding energy.
-
Metabolic Stability: The furan moiety can sterically hinder enzymatic degradation of the peptide, thereby increasing its in vivo half-life.
Comparative Analysis of Receptor Binding Affinity
While direct, quantitative receptor binding data for peptides specifically containing this compound is limited in publicly accessible literature, we can draw valuable insights from studies on structurally related furan-containing molecules and other non-natural amino acids.
Case Study: Furan-Substituted Opioid Receptor Ligands
A compelling example of the furan moiety's impact on receptor affinity comes from studies on Salvinorin A analogues, potent kappa-opioid receptor (KOR) agonists. Research has shown that modifications to the furan ring of Salvinorin A can significantly alter its binding potency. For instance, bromination of the furan ring resulted in no significant change in potency (EC50 = 0.040 ± 0.010 nM) compared to the parent compound (EC50 = 0.030 ± 0.004 nM).[3] However, the introduction of a methyl group led to an 11-fold reduction in potency (EC50 = 0.41 ± 0.15 nM), while an ethynyl group resulted in a slightly more potent analogue (EC50 = 0.019 ± 0.004 nM).[3] These findings highlight the sensitivity of the receptor's binding pocket to even subtle structural changes on the furan ring and underscore its direct involvement in the ligand-receptor interaction.
Alternative Non-Natural Amino Acids for Modulating Receptor Affinity
To provide a broader context, it is essential to compare the potential of furan-containing amino acids with other classes of UAAs commonly employed to enhance receptor binding.
| Unnatural Amino Acid Class | Key Feature | Impact on Receptor Binding |
| Furan-containing Amino Acids | Aromatic heterocycle | Can provide additional H-bond acceptors and engage in π-π stacking, potentially increasing affinity and selectivity. |
| N-Methylated Amino Acids | Methylation of the backbone amide nitrogen | Reduces hydrogen bonding potential of the backbone, can increase metabolic stability and membrane permeability. May decrease affinity if the amide proton is crucial for binding. |
| β-Amino Acids | Extra carbon in the backbone | Induces unique secondary structures (e.g., helices, turns) that can present side chains in novel orientations for receptor interaction. |
| D-Amino Acids | Opposite stereochemistry to natural L-amino acids | Increases resistance to proteolysis. Can alter peptide conformation and either enhance or decrease binding affinity depending on the receptor's stereochemical preference. |
| Halogenated Aromatic Amino Acids | e.g., Fluoro-phenylalanine | Can enhance binding through halogen bonding and increased hydrophobicity. |
Table 1. Comparison of different classes of unnatural amino acids and their general impact on receptor binding.
Experimental Protocols
To empower researchers to investigate the receptor binding affinity of peptides containing this compound, we provide the following detailed experimental protocols.
Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides incorporating this compound can be readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.
Workflow for Fmoc-SPPS:
Caption: General workflow for Fmoc solid-phase peptide synthesis.
Step-by-Step Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
Pre-activate a solution of the Fmoc-protected amino acid (e.g., this compound) (3-5 equivalents) with a coupling reagent such as HCTU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.[4]
-
Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the peptide by mass spectrometry.
Receptor Binding Assays
Several robust methods are available to quantify the binding affinity of your synthesized peptides to their target receptors.
1. Radioligand Binding Assay
This is a highly sensitive and widely used method to determine binding affinity (Ki). It involves the competition between your unlabeled peptide and a radiolabeled ligand for binding to the receptor.
Workflow for Radioligand Binding Assay:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Preparation: Prepare a series of dilutions of your unlabeled test peptide.
-
Incubation: In a multi-well plate, incubate the receptor preparation (e.g., cell membranes expressing the target receptor), a fixed concentration of a suitable radioligand, and varying concentrations of your test peptide.[5] Include controls for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).
-
Separation: After reaching equilibrium, rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter.[5]
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of your peptide that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
2. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time analysis of binding kinetics (association and dissociation rates) and affinity.
Step-by-Step Protocol:
-
Immobilization: Covalently immobilize the receptor or a peptide mimic of a receptor domain onto the surface of a sensor chip.[6]
-
Analyte Injection: Inject a series of concentrations of your synthesized peptide (the analyte) over the sensor surface.
-
Detection: The SPR instrument detects changes in the refractive index at the sensor surface as the peptide binds to and dissociates from the immobilized receptor, generating a sensorgram.
-
Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
3. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[7][8]
Step-by-Step Protocol:
-
Sample Preparation: Prepare solutions of the receptor and the peptide in the same buffer.
-
Titration: Fill the ITC sample cell with the receptor solution and the injection syringe with the peptide solution.
-
Measurement: Inject small aliquots of the peptide solution into the receptor solution at regular intervals. The instrument measures the heat released or absorbed during each injection.
-
Data Analysis: Integrate the heat signals and plot them against the molar ratio of peptide to receptor. Fit the data to a binding model to determine the thermodynamic parameters of the interaction.
Conclusion and Future Directions
The incorporation of this compound into peptides holds significant promise for the development of novel therapeutics with enhanced receptor binding properties. The furan moiety offers a unique combination of structural and electronic features that can be exploited to fine-tune peptide-receptor interactions. While direct comparative binding data for this specific UAA remains to be extensively published, the principles outlined in this guide, along with the provided experimental protocols, offer a solid foundation for researchers to explore its potential.
Future research should focus on the systematic evaluation of peptides containing this and other furan-based amino acids against a variety of receptor targets. Such studies, employing the quantitative binding assays described herein, will be crucial for building a comprehensive understanding of the structure-activity relationships and for unlocking the full therapeutic potential of furan-modified peptides.
References
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Ali, A., et al. (2020). Furan-Conjugated Tripeptides as Potent Antitumor Drugs. Biomolecules, 10(12), 1684. Available from: [Link]
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Beshir, A. B., et al. (2021). A quantitative intracellular peptide binding assay reveals recognition determinants and context dependence of short linear motifs. PLoS Biology, 19(8), e3001353. Available from: [Link]
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Bumbaca, D., et al. (2013). A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. Methods in Molecular Biology, 958, 225-242. Available from: [Link]
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Available from: [Link]
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Jäger, M., et al. (2013). Modular peptide binding: from a comparison of natural binders to designed armadillo repeat proteins. Methods in Enzymology, 529, 399-423. Available from: [Link]
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Križan, M., et al. (2023). Cyclic Peptidic Furin Inhibitors Developed by Combinatorial Chemistry. Journal of Medicinal Chemistry, 66(7), 5037-5051. Available from: [Link]
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Li, P., & Li, G. (2021). Quantitative prediction model for affinity of drug–target interactions based on molecular vibrations and overall system of ligand-receptor. Scientific Reports, 11(1), 20436. Available from: [Link]
- Manchare, A. M., & Kanawade, P. P. (2023). Pharmacological activity of furan derivatives: a review. World Journal of Pharmaceutical Research, 12(22), 1-15.
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Nowick, J. S. (2011). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]
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O'Connell, J. P., et al. (2011). A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. Methods in Molecular Biology, 756, 225-42. Available from: [Link]
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Pierce, M. M., et al. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213-221. Available from: [Link]
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ResearchGate. (n.d.). Ki values of the synthetic cyclic peptides tested as furin inhibitors. Available from: [Link]
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Schelhaas, M. (2018). Isothermal Titration Calorimetry (ITC). protocols.io. Available from: [Link]
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Schelhaas, M. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments, (131), 56611. Available from: [Link]
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Singh, R., et al. (2014). Synthesis and κ-Opioid Receptor Activity of Furan-Substituted Salvinorin A Analogues. Journal of Medicinal Chemistry, 57(23), 10015-10023. Available from: [Link]
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Sun, H., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-8. Available from: [Link]
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University of Fribourg. (n.d.). Isothermal titration calorimetry to measure protein/peptide/lipid interactions. Available from: [Link]
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Van der poorten, O., et al. (2019). Furan-modified peptides for crosslinking to GPCRs. Ghent University Library. Available from: [Link]
- Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug Discovery Today, 15(1-2), 40-56.
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Wood, D. D., et al. (2015). Natural and non-natural amino-acid side-chain substitutions: affinity and diffraction studies of meditope–Fab complexes. Acta Crystallographica Section D: Biological Crystallography, 71(Pt 3), 547-557. Available from: [Link]
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Yadav, G. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. ChemMedChem, e202300484. Available from: [Link]
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Zloh, M., & Kirsch, P. (2014). Synthesis and κ-Opioid Receptor Activity of Furan-Substituted Salvinorin A Analogues. Journal of Medicinal Chemistry, 57 (23), 10015–10023. Available from: [Link]
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Zymmel, E., et al. (2013). Modular peptide binding: from a comparison of natural binders to designed armadillo repeat proteins. Methods in Enzymology, 529, 399–423. Available from: [Link]
- de la Torre, B. G., & Andreu, D. (2016). Fmoc solid-phase peptide synthesis: a practical approach. Methods in Molecular Biology, 1366, 1-13.
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van der Poorten, O., et al. (2019). Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. Journal of Peptide Science, 25(10), e3203. Available from: [Link]
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A Technical Guide to NMR-Based Conformational Analysis of Peptides Incorporating Fmoc-(R)-3-Amino-4-(2-furyl)-butyric Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the conformational stabilization of peptides is a paramount objective. The introduction of unnatural amino acids represents a powerful strategy to modulate the structural and, consequently, the biological properties of peptides.[1] This guide provides an in-depth technical comparison of peptides incorporating Fmoc-(R)-3-Amino-4-(2-furyl)-butyric acid, a unique β-amino acid, with other peptide modification strategies. Our analysis is grounded in Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone technique for elucidating the three-dimensional structure and dynamics of biomolecules in solution.[2]
The Significance of Structural Pre-organization in Peptide Therapeutics
The therapeutic potential of many peptides is often hindered by their conformational flexibility and susceptibility to proteolytic degradation.[1] Introducing structural constraints can lock a peptide into its bioactive conformation, enhancing receptor binding affinity and improving metabolic stability.[3] this compound is a compelling building block for this purpose. As a β-amino acid, it extends the peptide backbone, which can induce unique folding patterns not accessible to standard α-peptides.[4] The furan moiety, an aromatic heterocycle, introduces the potential for specific intramolecular interactions, such as hydrogen bonding and π-stacking, which can further stabilize defined secondary structures like β-turns.
Comparative Framework: Structural Insights from NMR
This guide compares the conformational effects of incorporating this compound with two prevalent alternative strategies for peptide stabilization: hydrocarbon stapling and side-chain lactam bridging. The comparison will focus on key NMR-derived parameters that report on peptide structure and dynamics.
While specific NMR data for peptides containing this compound are not extensively available in the public domain, we will draw upon analogous studies of peptides featuring furanoid sugar amino acids and other β-amino acids to provide a robust comparative analysis. This approach allows for a principled exploration of the expected conformational consequences.
Experimental Workflow: From Synthesis to Structural Elucidation
A typical workflow for the synthesis and NMR analysis of a modified peptide is outlined below. This process is iterative, with structural insights from NMR often guiding the design of subsequent peptide analogues.
Figure 1: A generalized workflow for the synthesis and structural analysis of peptides containing modified amino acids.
Part 1: In-Depth Analysis of Peptides with this compound
The incorporation of a β-amino acid like (R)-3-Amino-4-(2-furyl)-butyric acid is hypothesized to promote the formation of stable turn structures. The extended backbone and the potential for the furan ring's oxygen to act as a hydrogen bond acceptor can facilitate the formation of a C10 or C12 hydrogen-bonded ring, characteristic of β-turns.
Expected NMR Signature of a β-Turn
The presence of a well-defined β-turn would manifest in the NMR spectra through several key observables:
-
Nuclear Overhauser Effects (NOEs): Specific short-range proton-proton distances are indicative of a turn. A strong NOE between the NH of the residue at position i+3 and the NH of the residue at position i+2, and between the CαH of residue i+1 and the NH of residue i+2, are characteristic of certain β-turn types.
-
³J(HN,Hα) Coupling Constants: The magnitude of the scalar coupling between the amide proton and the alpha proton is related to the backbone dihedral angle φ via the Karplus equation.[5] Values of ³J(HN,Hα) around 8-9 Hz for the residues in the turn are often indicative of a β-turn conformation.
-
Chemical Shift Dispersion: A well-folded peptide will exhibit a greater dispersion of its amide proton chemical shifts in the 1D ¹H NMR spectrum compared to a random coil peptide.[2]
-
Temperature Coefficients of Amide Protons: Amide protons involved in intramolecular hydrogen bonds show a reduced temperature dependence of their chemical shifts (typically less than -4.5 ppb/K).[5]
Anticipated Performance based on Analogous Systems
Studies on peptides containing furanoid sugar amino acids have demonstrated their capacity to induce novel turn structures stabilized by intra-residue hydrogen bonds. This suggests that the furan moiety in this compound could play a similar role in pre-organizing the peptide backbone into a turn conformation.
Part 2: Comparative Analysis with Alternative Peptide Modifications
A. Hydrocarbon-Stapled Peptides
Hydrocarbon stapling involves covalently linking the side chains of two amino acid residues with an all-hydrocarbon chain, typically to stabilize an α-helical conformation.[6]
NMR-based Comparison:
| Feature | Peptide with this compound (Hypothesized) | Hydrocarbon-Stapled Peptide |
| Primary Structural Effect | Induction of β-turn or other local secondary structure. | Stabilization of α-helical conformation.[6] |
| Key NOEs | Short-range NOEs characteristic of a turn (e.g., Hα(i) to NH(i+1), NH(i) to NH(i+1)). | Medium-range NOEs characteristic of an α-helix (e.g., Hα(i) to Hβ(i+3), Hα(i) to NH(i+3), Hα(i) to NH(i+4)).[7] |
| ³J(HN,Hα) Coupling Constants | Larger values (8-9 Hz) for residues within the turn. | Smaller values (3-5 Hz) for residues within the helix.[7] |
| Conformational Flexibility | Localized rigidity at the turn, with potentially flexible flanking regions. | Increased rigidity along the helical segment. |
B. Side-Chain Lactam-Bridged Peptides
Lactam bridges are formed by an amide bond between the side chains of two amino acid residues, such as aspartic acid/glutamic acid and lysine/ornithine. This modification can be used to stabilize both α-helices and β-turns depending on the spacing of the residues.[8]
NMR-based Comparison:
| Feature | Peptide with this compound (Hypothesized) | Lactam-Bridged Peptide |
| Primary Structural Effect | Induction of β-turn or other local secondary structure. | Stabilization of α-helix or β-turn, depending on residue spacing (i, i+3 or i, i+4 for turns; i, i+7 for helices).[8] |
| Key NOEs | Similar to hypothesized data for the topic peptide. | Dependent on the induced structure (helical or turn-like NOE patterns). |
| ³J(HN,Hα) Coupling Constants | Similar to hypothesized data for the topic peptide. | Dependent on the induced structure (helical or turn-like coupling constants). |
| Conformational Flexibility | Localized constraint. | Constraint is localized to the bridged region. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Modified Peptide
This protocol outlines the general steps for synthesizing a peptide incorporating this compound using a manual SPPS approach.
-
Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin's linker.
-
Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
-
Amino Acid Coupling:
-
Dissolve the standard Fmoc-protected amino acid (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in DMF.
-
Add diisopropylethylamine (DIPEA) (6 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence. For the incorporation of this compound, follow the same coupling protocol as for standard amino acids.
-
Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry.
Protocol 2: 2D NMR Spectroscopy for Peptide Structure Determination
This protocol provides a general outline for acquiring and analyzing 2D NMR data for a modified peptide.
-
Sample Preparation: Dissolve the purified peptide in a suitable NMR solvent (e.g., 90% H₂O/10% D₂O or a deuterated organic solvent like DMSO-d₆) to a concentration of 1-5 mM. Adjust the pH to a value where amide proton exchange is minimized (typically pH 4-5 for aqueous samples).[7]
-
Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum to assess sample purity and spectral quality.
-
Acquire a 2D TOCSY (Total Correlation Spectroscopy) spectrum to identify spin systems of individual amino acid residues.
-
Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum with a mixing time of 100-300 ms to identify through-space correlations between protons that are close in space (< 5 Å).[7]
-
Acquire a 2D COSY (Correlation Spectroscopy) spectrum to identify through-bond correlations between adjacent protons.
-
-
Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe).
-
Resonance Assignment:
-
Use the TOCSY spectrum to identify the spin systems of the amino acid residues.
-
Use the NOESY/ROESY spectrum to sequentially connect the spin systems by identifying NOEs between adjacent residues (e.g., Hα(i) to NH(i+1)).
-
-
Structural Restraint Generation:
-
From the assigned NOESY spectrum, generate a list of interproton distance restraints. Calibrate the NOE cross-peak intensities to distance ranges (e.g., strong: 1.8-2.7 Å, medium: 1.8-3.5 Å, weak: 1.8-5.0 Å).
-
Measure ³J(HN,Hα) coupling constants from a high-resolution 1D or 2D spectrum to derive dihedral angle restraints.
-
-
Structure Calculation and Refinement: Use a structure calculation program (e.g., CYANA, AMBER) to generate an ensemble of 3D structures that satisfy the experimental restraints. Refine the structures using molecular dynamics simulations.[7]
-
Structure Validation: Assess the quality of the calculated structures using parameters such as the number of NOE violations and Ramachandran plot analysis.
Logical Relationships in NMR Structural Analysis
The process of determining a peptide's structure from NMR data is a logical progression from data acquisition to the final structural ensemble.
Figure 2: The logical flow of information in NMR-based peptide structure determination.
Conclusion and Future Outlook
The incorporation of this compound into peptides holds significant promise for the development of conformationally constrained therapeutics. Based on the analysis of analogous systems, this unnatural amino acid is expected to be a potent inducer of β-turn structures, a critical motif in many biologically active peptides. NMR spectroscopy provides an indispensable toolkit for verifying these structural hypotheses and for comparing the efficacy of this modification strategy against alternatives like hydrocarbon stapling and lactam bridging.
Future experimental work should focus on synthesizing and performing detailed NMR analysis on a series of peptides containing this compound to generate direct experimental data. Such studies will provide a more definitive understanding of its conformational preferences and solidify its role as a valuable tool in peptide drug design.
References
- Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley.
- Coutinho, E. (n.d.). NMR in structural determination of proteins and peptides. J. Pharm. Sci. Technol. Manag. 4(1), 2020 25.
- Balaram, P. (n.d.).
- Waingeh, V., Ngassa, F., & Song, J. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 5, 122-131.
- Walensky, L. D., & Verdine, G. L. (2014). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Journal of Medicinal Chemistry, 57(15), 6275–6288.
- Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180.
- Cabri, W., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9697–9737.
- Nowick, J. S. (2021). An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides. Biochemistry, 60(42), 3183–3192.
- Reif, B., et al. (2000). Conformational analysis of furanoid epsilon-sugar amino acid containing cyclic peptides by NMR spectroscopy, molecular dynamics simulation, and X-ray crystallography: evidence for a novel turn structure. Journal of the American Chemical Society, 122(23), 5679–5689.
- Bird, G. H., et al. (2010). Recent Structural Advances in Constrained Helical Peptides. Current Opinion in Chemical Biology, 14(4), 457–464.
- Pardi, A., Billeter, M., & Wüthrich, K. (1984). Calibration of the angular dependence of the amide proton-Cα proton coupling constants, 3JHNα, in a globular protein. Journal of Molecular Biology, 180(3), 741–751.
- Wishart, D. S., Sykes, B. D., & Richards, F. M. (1992). The chemical shift index: a fast and simple method for the assignment of protein secondary structure through NMR spectroscopy. Biochemistry, 31(6), 1647–1651.
- Bax, A., & Davis, D. G. (1985). MLEV-17-based two-dimensional homonuclear magnetization transfer spectroscopy. Journal of Magnetic Resonance, 65(2), 355–360.
- Bothner-By, A. A., et al. (1984). Structure determination of a tetrasaccharide: transient nuclear Overhauser effects in the rotating frame. Journal of the American Chemical Society, 106(3), 811–813.
- Miller, S. J. (2016). Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. Journal of the American Chemical Society, 138(19), 6265–6278.
- Seebach, D., & Matthews, J. L. (1997). β-Peptides: a surprise at every turn.
- Houston, M. E., & Gierasch, L. M. (2002). The synthesis and study of side-chain lactam-bridged peptides. Biopolymers, 66(2), 49–75.
- Rose, G. D., Gierasch, L. M., & Smith, J. A. (1985). Turns in peptides and proteins. Advances in Protein Chemistry, 37, 1–109.
- Jenkins, J., et al. (2022). Presence of β-Turn Structure in Recombinant Spider Silk Dissolved in Formic Acid Revealed with NMR. International Journal of Molecular Sciences, 23(2), 896.
- Otter, A., et al. (2023).
- Angell, Y. L., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 21(40), 8202–8210.
- Zirah, S., et al. (2015). Novel structures of self-associating stapled peptides. Scientific Reports, 5, 12925.
- Seebach, D., et al. (1996). β-Peptides: a surprise at every turn. Helvetica Chimica Acta, 79(4), 913–941.
- Balaram, P. (1984). Proton NMR studies of peptide conformations. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(6), 771–784.
- Verdine, G. L., & Hilinski, G. J. (2012). All-Hydrocarbon Stapled Peptides as Synthetic Cell-Accessible Mini-Proteins. Drug Discovery Today: Technologies, 9(1), e1–e7.
- Singh, Y., & G, S. K. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 11(60), 38169–38186.
- Jones, B. J. (n.d.).
- Case, D. A. (2000). Protein chemical shifts arising from α-helices and β-sheets depend on solvent exposure. Journal of Biomolecular NMR, 18(2), 117–130.
- Martin, R. W., & MacKerell, A. D. (2022).
- Gademann, K. (1999). Beta-peptides: twisting and turning. Chimia, 53(11), 543–546.
- Nowick, J. S., et al. (2021). An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides. Journal of the American Chemical Society, 143(42), 17796–17804.
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The Strategic Incorporation of Fmoc-(R)-3-Amino-4-(2-furyl)-butyric Acid in Peptidomimetic Drug Discovery: A Comparative Guide
In the landscape of modern drug development, peptidomimetics represent a pivotal class of therapeutics designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability. The rational design of these molecules often involves the incorporation of unnatural amino acids to confer advantageous physicochemical properties. This guide provides an in-depth technical justification for the use of Fmoc-(R)-3-Amino-4-(2-furyl)-butyric acid as a strategic building block in the synthesis of advanced peptidomimetics. We will explore the unique advantages imparted by its furan moiety, compare its potential performance with alternative building blocks, and provide detailed experimental protocols for its application and evaluation.
The Imperative for Unnatural Amino Acids in Peptidomimetics
Natural peptides, despite their high potency and selectivity, are often hampered as therapeutic agents by their rapid degradation by proteases.[1] Peptidomimetic design seeks to address this by introducing modifications that render the molecule less recognizable to these enzymes, thereby prolonging its circulatory half-life and enhancing its therapeutic window. The incorporation of unnatural amino acids is a cornerstone of this strategy. These tailored building blocks can introduce conformational constraints, alter hydrogen bonding patterns, and present novel side-chain functionalities that can lead to improved proteolytic stability, enhanced receptor binding affinity, and better oral bioavailability.[2][3]
Justification for this compound: A Trifecta of Advantages
This compound is a non-canonical amino acid that offers a unique combination of features beneficial for peptidomimetic design. Its utility is rooted in three key aspects: the Fmoc protecting group, the β-amino acid backbone, and the pendant furan ring.
1. The Fmoc Group: Enabling Modern Solid-Phase Peptide Synthesis (SPPS)
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is central to modern solid-phase peptide synthesis (SPPS). Its base-lability allows for mild deprotection conditions, typically using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). This is in contrast to the harsher acidic conditions required for the older Boc (tert-butyloxycarbonyl) strategy. The mildness of Fmoc chemistry is particularly advantageous when synthesizing complex or modified peptides, as it minimizes the risk of side-chain degradation or other unwanted side reactions. Furthermore, the Fmoc group's strong UV absorbance facilitates real-time monitoring of the deprotection and coupling steps, allowing for precise control over the synthesis process.
2. The β-Amino Acid Scaffold: Engineering Proteolytic Resistance
The β-amino acid structure of this building block, with the amino group attached to the β-carbon, introduces a significant alteration to the peptide backbone. This change in spacing between the carbonyl and amino groups disrupts the typical recognition motifs for many proteases, which are highly specific for α-amino acid linkages. This inherent steric hindrance is a powerful tool for enhancing the proteolytic stability of the resulting peptidomimetic.
3. The Furan Moiety: A Privileged Scaffold for Bioactivity
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive natural products and approved drugs. Its incorporation into a peptidomimetic side chain can confer several advantages:
-
Enhanced Receptor Interactions: The electron-rich nature of the furan ring allows it to participate in a variety of non-covalent interactions with biological targets, including π-π stacking, hydrogen bonding (via the oxygen atom), and hydrophobic interactions. These interactions can significantly contribute to the binding affinity and selectivity of the peptidomimetic for its target receptor.
-
Conformational Rigidity: The aromatic furan ring introduces a degree of conformational rigidity to the side chain, which can help to pre-organize the peptidomimetic into a bioactive conformation. This can lead to a lower entropic penalty upon binding to the receptor and thus a higher binding affinity.
-
Improved Pharmacokinetic Properties: The furan moiety can influence the overall lipophilicity of the peptidomimetic, potentially improving its membrane permeability and oral bioavailability.
Comparative Performance Analysis: A Representative Example
To illustrate the potential advantages of incorporating this compound, the following table presents a representative comparison of a hypothetical peptidomimetic containing this unnatural amino acid against analogues containing the natural aromatic amino acid L-phenylalanine and a simple alkyl amino acid, L-leucine.
Disclaimer: The following data are illustrative and represent typical improvements observed with such modifications. Researchers should perform the described experimental protocols to obtain precise data for their specific molecules of interest.
| Feature | Peptidomimetic with (R)-3-Amino-4-(2-furyl)-butyric Acid | Peptidomimetic with L-Phenylalanine | Peptidomimetic with L-Leucine |
| Proteolytic Stability (t½ in human serum) | > 8 hours | ~ 30 minutes | ~ 45 minutes |
| Receptor Binding Affinity (Ki) | 5 nM | 50 nM | 100 nM |
| Oral Bioavailability | ~15% | < 1% | < 2% |
Experimental Protocols
1. Solid-Phase Peptide Synthesis (SPPS) of a Model Peptidomimetic
This protocol describes the manual synthesis of a model tripeptide, Ac-Tyr-(R)-3-Amino-4-(2-furyl)-butyric acid-Phe-NH₂, on a Rink Amide resin.
Caption: Solid-Phase Peptide Synthesis Workflow.
-
Resin Swelling: Swell Rink Amide resin (0.1 mmol) in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash with DMF (5x).
-
First Amino Acid Coupling: In a separate vial, activate Fmoc-Phe-OH (0.4 mmol) with HBTU (0.4 mmol) and DIPEA (0.8 mmol) in DMF for 5 minutes. Add the activated amino acid solution to the resin and shake for 2 hours. Wash with DMF (5x).
-
Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for this compound and then for Fmoc-Tyr(tBu)-OH.
-
N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes. Wash with DMF (5x) and then with dichloromethane (DCM) (3x).
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 2 hours.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and lyophilize to obtain the final product.
2. Proteolytic Stability Assay
This protocol outlines a method to assess the stability of the synthesized peptidomimetic in human serum.
-
Peptide Incubation: Dissolve the lyophilized peptide in a minimal amount of DMSO and dilute with phosphate-buffered saline (PBS) to a final concentration of 1 mg/mL. Add 100 µL of this peptide solution to 900 µL of fresh human serum and incubate at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a 100 µL aliquot of the serum-peptide mixture.
-
Protein Precipitation: Immediately quench the enzymatic degradation by adding 200 µL of ice-cold acetonitrile to the aliquot. Vortex and centrifuge at 14,000 rpm for 10 minutes to precipitate the serum proteins.
-
LC-MS Analysis: Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact peptide remaining.
-
Half-Life Calculation: Plot the percentage of intact peptide versus time and fit the data to a one-phase decay model to calculate the half-life (t½) of the peptide in serum.
3. Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of the synthesized peptidomimetic for a target receptor.
Caption: Competitive Radioligand Binding Assay Workflow.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the receptor preparation (e.g., cell membranes expressing the target receptor), a fixed concentration of a suitable radioligand (e.g., [³H]-naloxone for opioid receptors), and varying concentrations of the unlabeled peptidomimetic (the competitor).
-
Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the bound from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.
-
Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Conclusion
The strategic incorporation of this compound into peptidomimetics offers a compelling approach to address the key challenges of peptide drug development. The combination of the Fmoc group for efficient and mild synthesis, the β-amino acid backbone for enhanced proteolytic stability, and the furan moiety for potentially improved receptor affinity and pharmacokinetic properties makes it a valuable tool for medicinal chemists. The experimental protocols provided herein offer a clear path for the synthesis and evaluation of novel peptidomimetics containing this and other unnatural amino acids, enabling the rational design of next-generation therapeutics.
References
- Blaskovich, M. A. (2016). Unusual amino acids in medicinal chemistry. Journal of medicinal chemistry, 59(24), 10807-10836.
- Gomes, P., & André, S. (2020). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Peptide Science, 112(6), e24185.
- Khan, I., et al. (2023). Structure-Based Virtual Screening of Furan-1,3,4-Oxadiazole Tethered N-phenylacetamide Derivatives as Novel Class of hTYR and hTYRP1 Inhibitors. Pharmaceuticals, 16(3), 369.
- de la Torre, B. G., & Albericio, F. (2020). The pharmaceutical industry in 2019. An analysis of FDA drug approvals from the perspective of molecules. Molecules, 25(3), 745.
- Coin, I., et al. (2013). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
- Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.
- Gentilucci, L., et al. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current pharmaceutical design, 16(28), 3185-3203.
- Apostolopoulos, V., et al. (2021). Peptides and peptidomimetics for antimicrobial drug design. Pharmaceuticals, 14(3), 241.
- Mathur, D., et al. (2018). In silico approaches for predicting the half-life of natural and modified peptides in blood. PloS one, 13(6), e0196829.
- Huhmann, S., & Koksch, B. (2018). Fine‐Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. European Journal of Organic Chemistry, 2018(27-28), 3667-3679.
- Kumar, V., et al. (2021). Synthesis, pharmacological evaluation, and computational studies of cyclic opioid peptidomimetics containing β3-lysine. Molecules, 26(23), 7306.
- Singh, Y., et al. (2019). Unnatural amino acids: strategies, designs and applications in medicinal chemistry and drug discovery. Future medicinal chemistry, 11(13), 1637-1653.
- Beierle, J. M., et al. (2015). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PloS one, 10(6), e0128734.
- Fmoc-(R)-3-Amino-4-(4-chlorophenyl)butyric Acid: A Versatile Tool for Peptide Synthesis. (2026, January 19). NINGBO INNO PHARMCHEM CO.,LTD.
- Wójcik, M., et al. (2021). Peptidomimetics–An infinite reservoir of metal binding motifs in metabolically stable and biologically active molecules.
- Ritter, R., et al. (2008). Apparent half-lives of dioxins, furans, and polychlorinated biphenyls as a function of age, body fat, smoking status, and breast-feeding. Environmental health perspectives, 116(7), 903-909.
- Huhmann, S., et al. (2018). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. Journal of fluorine chemistry, 212, 124-132.
- Albericio, F., & Kruger, H. G. (2012). Therapeutic peptides. Future medicinal chemistry, 4(12), 1527-1531.
- Amblard, F., et al. (2024). Synthesis and biological evaluation of novel peptidomimetic inhibitors of the coronavirus 3C-like protease. European Journal of Medicinal Chemistry, 270, 116263.
- Vinogradov, A. A., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS medicinal chemistry letters, 14(5), 587-592.
Sources
Safety Operating Guide
Personal protective equipment for handling Fmoc-(R)-3-Amino-4-(2-furyl)-butyric acid
A Researcher's Guide to Safely Handling Fmoc-(R)-3-Amino-4-(2-furyl)-butyric acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles and data from analogous chemical structures.
Hazard Assessment: A Triad of Considerations
This compound is a specialized chemical for which a specific Safety Data Sheet (SDS) may not be readily available. Therefore, a conservative approach to safety is paramount, based on the hazards of its constituent parts: the Fmoc protecting group, the butyric acid backbone, and the furan moiety.
-
Fmoc-Protected Amino Acid: These compounds are typically fine, crystalline powders. The primary risks are inhalation of airborne dust and direct contact with skin and eyes. While the Fmoc group itself is stable under neutral conditions, it is cleaved by bases like piperidine, which are hazardous in their own right.[1][2][3]
-
Furan Moiety: Furan and its derivatives are of significant toxicological concern. Furan is a volatile liquid that can cause irritation to the eyes, skin, and mucous membranes.[4][5] Inhalation can lead to pulmonary edema and central nervous system depression.[5][6][7] It is also suspected of causing cancer.[8] Therefore, any furan-containing compound should be handled with measures to prevent inhalation and skin contact.
-
Butyric Acid Derivative: Butyric acid is known to be corrosive and can cause severe skin burns and eye damage.[9][10] While the carboxylic acid in the target molecule is part of a larger structure, it is prudent to assume it may possess irritant properties.
Given these considerations, this compound should be treated as a hazardous substance with potential for respiratory, skin, and eye irritation, and with unknown long-term toxicological effects.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses | Nitrile gloves | Lab coat | Not generally required |
| Weighing & Aliquoting | Chemical splash goggles | Double-gloved nitrile gloves | Lab coat over long-sleeved clothing | N95 or higher-rated respirator |
| In-Solution Handling | Chemical splash goggles | Nitrile gloves | Lab coat | Work in a certified chemical fume hood |
| Solid-Phase Peptide Synthesis | Chemical splash goggles and face shield | Nitrile gloves | Chemical-resistant apron over lab coat | Work in a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl gloves | Disposable chemical-resistant suit | Half-mask respirator with organic vapor/particulate cartridges |
Causality of PPE Selection:
-
Double Gloving: When handling the solid, double gloving provides an extra layer of protection against fine powder penetration.
-
Respiratory Protection: An N95 respirator is the minimum recommendation for weighing to protect against inhalation of fine particulates.[11] For spill cleanup, a higher level of respiratory protection is warranted due to the potential for higher concentrations of airborne powder.
-
Fume Hood: All manipulations that could generate dust or aerosols, including dissolving the compound, should be performed in a certified chemical fume hood to prevent inhalation of potentially harmful vapors from the furan moiety.[12]
Operational Plans: From Receipt to Use
A systematic workflow is critical for minimizing exposure and ensuring the integrity of your experiments.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the full chemical name and appropriate hazard warnings.
-
Store: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.
Step-by-Step Weighing and Solution Preparation
This protocol is designed to be a self-validating system for safe handling of the solid compound.
-
Prepare the Work Area:
-
Ensure a certified chemical fume hood is operational.
-
Cover the work surface with absorbent, disposable bench paper.
-
Have waste containers readily available.
-
-
Don PPE:
-
Put on a lab coat, chemical splash goggles, and double nitrile gloves.
-
Fit-test an N95 respirator.
-
-
Weighing:
-
Perform all weighing operations within the fume hood.
-
Use a tared weigh boat or paper.
-
Handle the container and spatula with care to minimize dust generation.
-
-
Solution Preparation:
-
Add the weighed solid to a suitable vessel containing the desired solvent.
-
Gently swirl or stir to dissolve. Avoid sonication which can generate aerosols.
-
-
Cleanup:
-
Carefully wipe down the work surface and any equipment with a damp cloth.
-
Dispose of all contaminated materials (gloves, bench paper, weigh boat) in a designated hazardous waste container.
-
-
Doff PPE:
-
Remove PPE in the reverse order it was put on, being careful not to contaminate your skin or clothing.
-
Wash hands thoroughly with soap and water.
-
Experimental Workflow: Weighing and Dissolving
Caption: Workflow for weighing and dissolving this compound.
Disposal Plan: Responsible Waste Management
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, weigh paper, bench covers, and any unused solid compound. Collect in a clearly labeled, sealed plastic bag or container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill:
-
Evacuate the immediate area.
-
Alert others and your supervisor.
-
If the spill is large or you are not comfortable cleaning it up, contact your institution's EHS department.
-
For small spills, don appropriate PPE (including respiratory protection), cover the spill with an absorbent material, and carefully sweep it into a designated hazardous waste container.
-
By adhering to these guidelines, you can safely incorporate this compound into your research workflows while minimizing risks to yourself and your colleagues.
References
- Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Fields, G.B. (1997). Methods for Removing the Fmoc Group. In: Methods in Enzymology, vol 289. Academic Press.
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Furan. [Link]
- Hosokawa, M. (2025). Managing Fine Powder Dust in Chemical Production Lines. Chemical Engineering.
- Fields, G.B. & Noble, R.L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
-
Palamatic Process. Which equipment to select for handling toxic materials and protecting operators?. [Link]
- Carl ROTH. (2021).
- Iris Biotech GmbH. (2021). Safety Data Sheet: Fmoc-3-amino-3-methyl-butyric acid.
- National Research Council. (2010). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 9.
-
Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]
- Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
-
Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]
- Sigma-Aldrich. (2025).
- U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). CHEMM.
- The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry.
- Sigma-Aldrich. (2025).
- Fisher Scientific. (2024). Safety Data Sheet: 4-Amino-3-hydroxybutyric acid.
- ChemicalBook. (2021). Toxicity and hazards of Furan.
- National Safety, Inc. (2022).
- Bio-Rad. (2005). Butyric acid MSDS.
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. nj.gov [nj.gov]
- 5. Toxicity and hazards of Furan_Chemicalbook [chemicalbook.com]
- 6. FURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
